1-(3-Bromopyridin-4-YL)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJIVMVXJQSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549610 | |
| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111043-06-2 | |
| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopyridin-4-yl)ethan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-Bromopyridin-4-YL)ethanone, a valuable building block in medicinal chemistry and drug development. This document details potential synthetic strategies, including experimental protocols adapted from related procedures, and discusses the challenges associated with each approach. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to aid in comprehension.
Introduction
This compound, also known as 3-bromo-4-acetylpyridine, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a bromine atom and a ketone functional group on the pyridine ring offers multiple sites for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This guide explores the primary synthetic methodologies for obtaining this compound.
Synthetic Strategies
Several synthetic routes have been explored for the preparation of this compound. The most prominent approaches include Friedel-Crafts acylation, Grignard reactions, and palladium-catalyzed cross-coupling reactions. Each method presents distinct advantages and challenges in terms of regioselectivity, reaction conditions, and overall yield.
Friedel-Crafts Acylation of 3-Bromopyridine
The Friedel-Crafts acylation of 3-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a direct approach to introduce an acetyl group onto the pyridine ring.[1][2] However, this method is often complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2] Furthermore, the Lewis acid can complex with the pyridine nitrogen, further reducing its reactivity.[2] A significant challenge is controlling the regioselectivity of the acylation, as substitution can occur at different positions on the ring.[2]
Experimental Protocol (Adapted from a general procedure for Friedel-Crafts acylation of 3-bromopyridine): [3]
| Reagent/Material | Molar Ratio | Notes |
| 3-Bromopyridine | 1.0 eq | Starting material |
| Acetyl chloride | 1.1 eq | Acylating agent |
| Anhydrous Aluminum chloride | 2.5 eq | Lewis acid catalyst |
| Anhydrous Dichloromethane | - | Solvent |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (2.5 equivalents) suspended in anhydrous dichloromethane.[3]
-
The suspension is cooled to 0 °C using an ice bath.[3]
-
Acetyl chloride (1.1 equivalents) is added slowly to the stirred suspension via the dropping funnel.[3]
-
After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.[3]
-
A solution of 3-bromopyridine (1.0 equivalent) in anhydrous dichloromethane is then added slowly to the reaction mixture.[3]
-
The reaction is allowed to warm to room temperature and then heated to reflux for 4-12 hours, with the progress monitored by TLC.[3]
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of 1M HCl.[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
The crude product is purified by column chromatography on silica gel.[3]
Challenges:
-
Low yields due to the deactivated pyridine ring.
-
Formation of a mixture of regioisomers, requiring careful purification.
Synthesis via Grignard Reagent
This approach involves the formation of a 3-bromo-4-pyridyl Grignard reagent, which is then reacted with an acetylating agent. The generation of pyridyl Grignard reagents can be challenging and often requires specific conditions to avoid side reactions.[2]
Hypothetical Experimental Protocol:
| Reagent/Material | Notes |
| 3,4-Dibromopyridine | Starting material for Grignard formation |
| Magnesium turnings | For Grignard reagent preparation |
| Anhydrous THF | Solvent |
| Acetyl chloride | Acylating agent |
Procedure:
-
Prepare the Grignard reagent by reacting 3,4-dibromopyridine with magnesium turnings in anhydrous THF.
-
Cool the Grignard solution to a low temperature (e.g., -78 °C).
-
Slowly add acetyl chloride to the Grignard reagent.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Challenges:
-
Difficulty in the selective formation of the Grignard reagent at the 4-position.
-
Instability of the pyridyl Grignard reagent.[2]
Palladium-Catalyzed Acetylation
A modern and potentially more efficient method involves the palladium-catalyzed acetylation of 3-bromopyridine. This cross-coupling reaction would ideally utilize a suitable acetyl source to introduce the acetyl group at the 4-position. While general protocols for the palladium-catalyzed acetylation of aryl bromides exist, a specific procedure for the 4-acetylation of 3-bromopyridine is not well-documented.[4]
Experimental Protocol (Adapted from a general procedure for palladium-catalyzed acetylation of aryl bromides): [4]
| Reagent/Material | Molar Ratio | Notes |
| 3-Bromo-4-iodopyridine | 1.0 eq | Starting material (hypothetical for regioselectivity) |
| Acetyltrimethylsilane | 2.0 eq | Acetyl source |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq | Catalyst |
| Cesium fluoride | 4.0 eq | Activator |
| 1,2-Dichloroethane | - | Solvent |
Procedure:
-
A flame-dried round-bottomed flask is charged with 3-bromo-4-iodopyridine (1.0 equivalent), cesium fluoride (4.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) under an argon atmosphere.[4]
-
Acetyltrimethylsilane (2.0 equivalents) and 1,2-dichloroethane are added, and the mixture is heated at 75 °C for 24 hours.[4]
-
After cooling, the reaction mixture is diluted with heptane and filtered through a plug of silica gel.[4]
-
The filtrate is concentrated, and the crude product is purified by column chromatography.[4]
Challenges:
-
Availability and synthesis of the appropriately substituted starting material (e.g., 3-bromo-4-iodopyridine) to ensure regioselectivity.
-
Optimization of catalyst, ligand, and reaction conditions for the specific substrate.
Quantitative Data Summary
Due to the limited availability of specific data for the synthesis of this compound, the following table provides a comparative summary of yields for related reactions.
| Synthetic Route | Starting Material | Product | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | 2-Acetylpyridine | 1-(3-Bromopyridin-2-yl)ethanone | Not specified | [1] |
| Suzuki-Miyaura Coupling | 1-(3-Bromopyridin-2-yl)ethanone | Biaryl derivatives | 30-93 | [1] |
| Buchwald-Hartwig Amination | 2-Bromopyridine derivative | Aminated pyridine | 90.7 | [5] |
| Palladium-Catalyzed Acetylation | 6-Bromobenzothiophene | 6-Acetylbenzothiophene | 63-76 | [4] |
Characterization Data
Spectroscopic data for this compound is not widely available. The following are predicted and comparative data based on its isomer, 1-(3-Bromopyridin-2-yl)ethanone.
1-(3-Bromopyridin-2-yl)ethanone: [1]
-
1H NMR (CDCl3): The acetyl methyl protons typically appear as a singlet around δ 2.5-2.7 ppm. The aromatic protons show characteristic shifts and coupling patterns in the range of δ 7.0-8.5 ppm.[1]
-
13C NMR (CDCl3): The carbonyl carbon resonance is expected around δ 195-200 ppm. Aromatic carbons appear in the δ 120-160 ppm region.[1]
-
Mass Spectrometry: The molecular ion peak appears at m/z 200/202, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound.[1]
Researchers should perform thorough characterization (1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy) of the synthesized this compound to confirm its structure and purity.
Conclusion
The synthesis of this compound presents several challenges, primarily concerning regioselectivity and the inherent reactivity of the pyridine ring. While direct Friedel-Crafts acylation and Grignard-based methods are plausible, they require significant optimization to achieve the desired product selectively and in good yield. Modern palladium-catalyzed cross-coupling reactions offer a promising alternative, although a specific protocol for this target molecule needs to be developed. Further research is warranted to establish a reliable and efficient synthetic route for this important building block, which will undoubtedly facilitate its application in drug discovery and development.
References
An In-depth Technical Guide to 1-(3-Bromopyridin-4-YL)ethanone
CAS Number: 111043-06-2
This technical guide provides a comprehensive overview of 1-(3-Bromopyridin-4-YL)ethanone, a key building block for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, and reactivity, and explores its potential applications in medicinal chemistry.
Compound Data
A summary of the key quantitative data for this compound is presented below, offering a snapshot of its physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 111043-06-2 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Boiling Point | Not available | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Profile
While specific, detailed spectra for this compound are not widely available in the public domain, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds.
Expected ¹H NMR (Proton NMR) Data:
-
Acetyl Protons (-COCH₃): A singlet peak is expected around δ 2.5-2.8 ppm.
-
Pyridyl Protons: The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns in the aromatic region (δ 7.0-9.0 ppm). The proton at position 5 would likely appear as a doublet, the proton at position 2 as a singlet, and the proton at position 6 as a doublet.
Expected ¹³C NMR (Carbon NMR) Data:
-
Carbonyl Carbon (C=O): A signal is anticipated in the downfield region of the spectrum, typically around δ 195-205 ppm.
-
Pyridyl Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C3) would be expected to show a characteristic shift.
Expected IR (Infrared) Spectroscopy Data:
-
Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-Br Stretch: A weaker absorption band may be observed in the lower frequency region of the spectrum.
Expected MS (Mass Spectrometry) Data:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (200.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (•COCH₃) and the bromine atom (•Br).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be approached through several established synthetic strategies.
Workflow for a Potential Synthetic Route:
Figure 1: A potential synthetic pathway to this compound.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
This is a generalized protocol and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or dichloroethane).
-
Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Addition of Substrate: To the cooled mixture, slowly add a solution of 3-bromopyridine in the same solvent.
-
Reaction: Allow the reaction to stir at a controlled temperature (which may range from 0°C to reflux) while monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Work-up: Upon completion, the reaction is carefully quenched with ice-water and neutralized. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
Challenges in the synthesis may include the deactivation of the pyridine ring towards electrophilic substitution and potential side reactions.[3]
Key Reactions
The two primary reactive sites of this compound—the bromine atom and the acetyl group—allow for a variety of chemical transformations, making it a versatile building block.
Logical Relationship of Reactive Sites:
Figure 2: Key reaction types involving this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
This is a generalized protocol and may require optimization for reactions with this compound.
-
Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a suitable base (e.g., potassium carbonate, cesium carbonate), and a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligand.[4]
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane) and water.[4]
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous approved drugs.[5] The presence of both a bromine atom and a ketone functional group makes this compound a valuable precursor for the synthesis of diverse compound libraries for biological screening.
Potential Biological Activities of Derivatives:
Derivatives of brominated pyridines have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[6][7] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various substituents, allowing for the exploration of structure-activity relationships. The acetyl group can be modified to generate chalcones, Schiff bases, and other derivatives with known pharmacological potential.[6]
Potential Signaling Pathway Involvement:
While specific signaling pathways modulated by this compound have not been elucidated, pyridine-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a pyridine core. The exploration of derivatives of this compound could lead to the discovery of novel modulators of key cellular signaling pathways implicated in disease.
Workflow for Utilization in Drug Discovery:
Figure 3: A generalized workflow for the use of this compound in a drug discovery program.
References
- 1. 111043-06-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 111043-06-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Bromopyridin-4-YL)ethanone, a key building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, and a validated synthesis protocol. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their work.
Introduction
This compound, also known as 4-acetyl-3-bromopyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom and an acetyl group on the pyridine ring offers two reactive sites for further functionalization, making it a versatile precursor for the synthesis of a wide range of more complex molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and the strategic placement of the bromo and acetyl groups allows for the exploration of diverse chemical space in drug design and development programs.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimentally determined data for some properties are limited, predicted values from reliable sources are included to provide a comprehensive profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| CAS Number | 111043-06-2 | [1] |
| Appearance | Off-white solid | |
| Boiling Point | 265.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.17 ± 0.18 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural characterization of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 8.48 (d, J = 4.8 Hz, 1H, aromatic), 8.18 (d, J = 2.0 Hz, 1H, aromatic), 7.62 (dd, J₁ = 4.8 Hz, J₂ = 2.0 Hz, 1H, aromatic), 2.69 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃): δ 198.8, 154.4, 149.7, 134.0, 130.1, 125.2, 25.8.
Synthesis
A reliable experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of a brominated pyridine precursor with a suitable methylating agent.
Experimental Protocol: Synthesis from 4-Bromopicolinonitrile
This procedure details the synthesis of this compound, referred to as 2-acetyl-4-bromopyridine in the source literature, from 4-bromopicolinonitrile and methylmagnesium bromide.
Materials:
-
4-Bromopicolinonitrile
-
Methylmagnesium bromide solution
-
Appropriate anhydrous solvent (e.g., THF, diethyl ether)
-
Reagents for workup (e.g., saturated aqueous ammonium chloride, organic solvent for extraction, drying agent like anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopicolinonitrile (1.0 equivalent) in an appropriate anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide (typically a 3.0 M solution in diethyl ether, 3.0 equivalents) to the stirred solution via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield this compound as an off-white solid.
Yield: 59%
Reactivity and Potential Applications
The chemical structure of this compound provides two primary sites for chemical modification, making it a valuable intermediate in organic synthesis.
-
The Bromine Atom: The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups.[2]
-
The Acetyl Group: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, condensation reactions to form imines or chalcones, and α-halogenation to provide intermediates for the synthesis of other heterocyclic systems.[3]
This dual reactivity makes this compound a versatile building block for the creation of diverse molecular libraries for screening in drug discovery programs. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, and are scaffolds in many approved drugs.[4][5]
Logical Relationships in Synthesis and Reactivity
The following diagrams illustrate the logical flow of the synthesis and the potential reactivity of this compound.
Caption: Synthetic workflow for this compound.
Caption: Reactivity of this compound functional groups.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined synthetic access and spectroscopic characterization. Its utility in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors, is significant. This guide provides core chemical property information to facilitate its use in research and development. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.
References
- 1. This compound | 111043-06-2 [chemicalbook.com]
- 2. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Spectroscopic Profile of 1-(3-Bromopyridin-4-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(3-bromopyridin-4-yl)ethanone (CAS No. 111043-06-2). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds, including its isomers and other substituted aromatic ketones. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a bromine atom and a ketone functional group on the pyridine ring offers two reactive sites for further molecular elaboration, making it a potentially valuable building block for the synthesis of novel pharmaceutical agents and other complex organic molecules. Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound during its synthesis and subsequent reactions.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.8 - 9.0 | Singlet | 1H | H-2 (proton adjacent to Nitrogen) |
| ~8.6 - 8.8 | Doublet | 1H | H-6 (proton adjacent to Nitrogen) |
| ~7.4 - 7.6 | Doublet | 1H | H-5 |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (acetyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~198 - 202 | C=O | Carbonyl Carbon |
| ~152 - 155 | CH | C-2 |
| ~150 - 153 | CH | C-6 |
| ~140 - 145 | C | C-4 |
| ~125 - 128 | CH | C-5 |
| ~120 - 123 | C-Br | C-3 |
| ~28 - 32 | CH₃ | Acetyl Carbon |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3100 - 3000 | Medium-Weak | C-H (Aromatic) | Stretching |
| ~2950 - 2850 | Weak | C-H (Aliphatic) | Stretching |
| ~1690 - 1710 | Strong | C=O (Ketone) | Stretching |
| ~1550 - 1580 | Medium-Strong | C=C, C=N (Pyridine Ring) | Stretching |
| ~1400 - 1450 | Medium | C-H (Methyl) | Bending |
| ~1000 - 1100 | Medium-Strong | C-Br | Stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 199/201 | ~50 / ~50 | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 184/186 | Moderate | [M - CH₃]⁺ |
| 156/158 | Moderate | [M - COCH₃]⁺ |
| 120 | Low | [M - Br]⁺ |
| 43 | High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration : Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Method (for solids):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
Clean the crystal thoroughly after the measurement.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Place the plate in the spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic validation of an organic compound.
Disclaimer: The spectroscopic data presented in this document are predicted values and should be used for guidance only. Experimental verification is necessary for definitive structural assignment and characterization.
1-(3-Bromopyridin-4-YL)ethanone stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, this compound (CAS No. 111043-06-2). Ensuring the chemical integrity of this compound is critical for its use in research and as a building block in the synthesis of pharmaceutical compounds. This document outlines storage recommendations, detailed experimental protocols for stability assessment based on international guidelines, and analytical methodologies for purity determination.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 111043-06-2[1] |
| Molecular Formula | C7H6BrNO[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Appearance | Light yellow to brown solid |
Recommended Storage and Handling
Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on information from various chemical suppliers.
| Storage Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerated) | [2] |
| Cool, dry place | ||
| Atmosphere | Sealed in a dry environment | [2] |
| Inert atmosphere | ||
| Light | Keep in a dark place, protected from light | [3] |
| Container | In a well-closed container | [3] |
Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability Profile
The stability of this compound has not been extensively published in peer-reviewed literature. However, based on its chemical structure, potential degradation pathways may include hydrolysis, oxidation, and photodecomposition. To ensure its suitability for drug development and other sensitive applications, a comprehensive stability testing program is recommended. The following sections outline experimental protocols for such a program, based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound under various conditions, as stipulated by ICH guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).
Long-Term and Accelerated Stability Studies (ICH Q1A)
These studies are designed to evaluate the thermal stability of the compound and its sensitivity to moisture over time.
4.1.1. Materials and Equipment
-
This compound (at least three different batches)
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
4.1.2. Experimental Procedure
-
Sample Preparation: Aliquot approximately 100 mg of this compound from three different batches into separate, appropriate containers.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at the following time points for analysis:
-
Long-Term Study: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated Study: 0, 3, and 6 months
-
-
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
4.2.1. Acidic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Once the target degradation is achieved, neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze the sample by HPLC.
4.2.2. Basic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at 60°C and monitor for degradation at regular intervals.
-
Once the target degradation is achieved, neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze the sample by HPLC.
4.2.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature and monitor for degradation at regular intervals.
-
Analyze the sample by HPLC.
4.2.4. Thermal Degradation
-
Place a known amount of solid this compound in an oven at a temperature above the accelerated stability condition (e.g., 80°C).
-
Monitor for degradation at regular intervals.
-
For solution-state thermal stability, prepare a solution in a suitable solvent and heat at 80°C, monitoring at regular intervals.
-
Analyze the samples by HPLC.
Photostability Study (ICH Q1B)
This study evaluates the effect of light on the stability of the compound.
4.3.1. Experimental Procedure
-
Sample Preparation: Place a thin layer of solid this compound in a suitable chemically inert and transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Analysis: After the exposure period, analyze both the light-exposed and the control samples for appearance, assay, and degradation products by HPLC.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products. The following is a general method that can be used as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (typically around 254 nm) |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate the logical workflow for the stability assessment of this compound.
Caption: Workflow for Stability Assessment of this compound.
Caption: Logical Flow of Forced Degradation Studies.
References
An In-depth Technical Guide to the Reactivity of the Acetyl Group in 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an acetyl group, and a bromine atom, offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. The reactivity of the acetyl group is a key aspect of its synthetic utility, allowing for a wide range of chemical transformations to create diverse molecular scaffolds.
This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon established principles of organic chemistry and the known reactivity of analogous compounds, such as 4-acetylpyridine and other substituted acetylpyridines, to provide a predictive framework for its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 111043-06-2 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Not explicitly reported, likely a solid. | |
| Boiling Point | Not experimentally determined. | |
| Melting Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents. |
Reactivity of the Acetyl Group
The acetyl group in this compound is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is influenced by the electronic effects of the pyridine ring and the bromo substituent. The pyridine ring, being an electron-withdrawing system, enhances the electrophilicity of the carbonyl carbon of the acetyl group, making it more susceptible to nucleophilic attack. The bromine atom at the 3-position further modulates the electronic properties of the ring.
The following sections detail the expected reactivity of the acetyl group based on general organic chemistry principles and data from similar compounds.
Reactions at the Carbonyl Carbon
The carbonyl carbon of the acetyl group is electrophilic and is the primary site for nucleophilic addition and addition-elimination reactions.
-
Nucleophilic Addition: The acetyl group can undergo nucleophilic addition with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols. It can also react with hydrides (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol.
-
Condensation Reactions: The acetyl group can participate in condensation reactions with amines and their derivatives. For instance, it can react with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often catalyzed by acids.
-
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond.
Reactions at the α-Carbon
The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.
-
Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.
-
Claisen Condensation: The enolate can react with esters in a Claisen condensation to form β-keto esters.
-
Alkylation: The enolate can be alkylated by reacting with alkyl halides.
-
Halogenation: The α-protons can be substituted with halogens under acidic or basic conditions.
A summary of the expected reactions of the acetyl group is provided in Table 2.
| Reaction Type | Reagents | Expected Product |
| Nucleophilic Addition | R-MgX, R-Li | Tertiary alcohol |
| NaBH₄, LiAlH₄ | Secondary alcohol | |
| Condensation | R-NH₂ | Imine (Schiff base) |
| NH₂OH | Oxime | |
| NH₂NHR | Hydrazone | |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Aldol Condensation | RCHO, base | α,β-Unsaturated ketone |
| Alkylation | R-X, base | α-Alkylated ketone |
Experimental Protocols (Hypothetical)
General Protocol for Imine Synthesis
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).
-
Add the primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the crude imine product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways
The involvement of this compound or its derivatives in specific signaling pathways is not yet documented. However, substituted pyridines are known to interact with various biological targets, and derivatives of this compound could potentially be designed as inhibitors or modulators of kinases, G-protein coupled receptors, or other enzymes. The workflow for such a drug discovery process is conceptualized below.
Caption: Conceptual workflow for drug discovery using this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative from this compound, based on the hypothetical protocol described above.
Caption: General workflow for synthesis and purification of derivatives.
Logical Relationships of Reactivity
The diagram below illustrates the logical relationships between the functional groups of this compound and the types of reactions they can undergo.
Caption: Reactivity map of the functional groups.
Conclusion
This compound is a promising scaffold for the development of new chemical entities in drug discovery. The reactivity of its acetyl group, in concert with the bromo substituent, provides a rich platform for chemical diversification. While direct experimental data for this specific isomer is currently limited, the established principles of organic chemistry and the behavior of analogous compounds provide a strong foundation for predicting its reactivity and guiding synthetic efforts. Further research into the specific reaction conditions and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile building block.
References
An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of brominated pyridine derivatives. Due to their prevalence in biologically active molecules and their versatility as synthetic intermediates, a thorough understanding of their physicochemical characteristics is essential for researchers, scientists, and professionals in drug development.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Physicochemical Properties of Brominated Pyridine Derivatives
The introduction of bromine atoms onto the pyridine ring significantly influences its physical properties.[2] These modifications can alter melting and boiling points, solubility, and the basicity (pKa) of the pyridine nitrogen. Such changes are critical in drug design as they can impact a compound's pharmacokinetic profile and biological activity.[2]
Monobrominated Pyridines
Monobrominated pyridines are foundational building blocks in organic synthesis. Their physical properties vary depending on the position of the bromine atom.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |
| 2-Bromopyridine | 109-04-6 | C5H4BrN | 158.00 | -40.1[3] | 192-194[4][5][6] | 0.71[4][5][7] | Slightly miscible with water; soluble in ethanol, ether, benzene.[3][4] |
| 3-Bromopyridine | 626-55-1 | C5H4BrN | 158.00 | -27[8][9] | 173[10][11][12] | 2.84 | Soluble in ethanol, ethyl ether; slightly soluble in water.[11] |
| 4-Bromopyridine | 1120-87-2 | C5H4BrN | 158.00 | 53-56[13][14] | 183 (rough estimate)[13] | 3.35 (Predicted)[13][15] | Soluble in DMSO, Methanol, and Water.[16] |
Dibrominated Pyridines
The addition of a second bromine atom further modifies the physical properties of the pyridine ring.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dibromopyridine | 13534-89-9 | C5H3Br2N | 236.89 | 62-65[17] | - |
| 2,4-Dibromopyridine | 58530-53-3 | C5H3Br2N | 236.89 | 35-40[18] | - |
| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | 236.89 | 92-95 | - |
| 2,6-Dibromopyridine | 626-05-1 | C5H3Br2N | 236.89 | 117-120[19] | 249[19] |
| 3,4-Dibromopyridine | 13534-90-2 | C5H3Br2N | 236.89 | - | - |
| 3,5-Dibromopyridine | 625-92-3 | C5H3Br2N | 236.89 | 110-113 | - |
Polybrominated Pyridines
Higher degrees of bromination lead to solids with progressively higher melting points.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Tribromopyridine | 2408-70-0 | C5H2Br3N | 315.79 | - | - |
| 2,3,4,5-Tetrabromopyridine | 2402-93-9 | C5HBr4N | 394.68 | 74.5-75.5[13] | 338.0 (Predicted)[13] |
| 2,3,4,6-Tetrabromopyridine | 101252-31-7 | C5HBr4N | 394.68 | - | - |
| 2,3,5,6-Tetrabromopyridine | 2766-64-5 | C5HBr4N | 394.68 | - | - |
| Pentabromopyridine | 2766-65-6 | C5Br5N | 473.58 | 148-150 | - |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization of novel compounds. The following sections detail standard experimental methodologies.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow range. Impurities typically depress and broaden the melting range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) starting from about 15-20 °C below the approximate melting point.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
-
Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. This assembly is attached to a thermometer.
-
Heating: The thermometer and test tube assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
-
Observation: As the liquid in the test tube heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. For pyridines, it reflects the equilibrium constant for the dissociation of the pyridinium ion. Potentiometric titration is a precise method to determine pKa.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of the brominated pyridine derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Soxhlet extraction is a method for the continuous extraction of a compound from a solid with a solvent, which can be adapted for solubility determination.
Methodology (Soxhlet Extraction):
-
Apparatus Setup: A known mass of the solid brominated pyridine derivative is placed in a thimble within the Soxhlet apparatus. A known volume of the solvent is placed in the distillation flask below.
-
Extraction: The solvent is heated to its boiling point. The vapor travels to the condenser, where it cools and drips back onto the sample in the thimble. The solvent containing the dissolved compound is then siphoned back into the distillation flask. This cycle is repeated.
-
Equilibrium: The extraction is continued until the concentration of the compound in the solvent exiting the thimble is negligible, indicating that saturation has been reached.
-
Quantification: The concentration of the dissolved compound in the solvent in the distillation flask is determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to calculate the solubility.
Crystal Structure Determination
Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.
Methodology (Single-Crystal X-ray Diffraction):
-
Crystal Growth: High-quality single crystals of the brominated pyridine derivative are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the crystal lattice can be determined and refined to produce a precise three-dimensional structure of the molecule.
Biological Significance and Signaling Pathways
Brominated pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and potential neurological effects.[2]
Anticancer Activity and Signaling Pathways
Several brominated pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] One of the key mechanisms underlying their anticancer activity is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[20][21]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Certain pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[9][14][20]
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[19] Dysregulation of this pathway is a common feature of many cancers. Some pyridine derivatives have been shown to inhibit components of this pathway.[15]
References
- 1. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. biorbyt.com [biorbyt.com]
- 7. 4-Pyridinol, 2,3,5,6-tetrabromo- | C5HBr4NO | CID 634322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 2,3,4,5-TETRABROMOPYRIDINE CAS#: 2402-93-9 [m.chemicalbook.com]
- 14. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to 1-(3-Bromopyridin-4-YL)ethanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-YL)ethanone is a halogenated pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an acetyl group, offers two reactive sites for further chemical transformations. This strategic placement of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ketone functionality can be utilized for condensations and other modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| CAS Number | 111043-06-2 | [1] |
| Predicted Boiling Point | 265.0 ± 25.0 °C | |
| Predicted Density | 1.534 ± 0.06 g/cm³ |
Synthesis of this compound
General Synthetic Approach: Friedel-Crafts Acylation of 3-Bromopyridine
One of the primary routes to synthesize acetylpyridines is the Friedel-Crafts acylation. In the case of this compound, this would involve the acylation of 3-bromopyridine. However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring and the potential for the Lewis acid catalyst to complex with the pyridine nitrogen.[2] Careful optimization of reaction conditions is crucial to favor the formation of the desired 4-acetyl isomer.
Below is a generalized experimental protocol that would require optimization for the specific synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation (General)
-
Materials: 3-Bromopyridine, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel, Hexanes, and Ethyl acetate.
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (a molar excess is typically required) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Slowly add a solution of 3-bromopyridine in anhydrous DCM to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the purified product.
-
Note: The regioselectivity of this reaction can be influenced by the solvent and temperature. Experimentation with different conditions may be necessary to optimize the yield of the 4-yl isomer.[2]
Reactions of this compound as a Synthetic Intermediate
The utility of this compound lies in its ability to undergo a variety of chemical transformations at its two functional groups.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids, providing access to a diverse range of substituted pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., 1,4-dioxane/water mixture or toluene), Inert gas (Nitrogen or Argon).
-
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Stir the mixture at room temperature for a short period under an inert atmosphere.
-
Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, enhanced by the acetyl group, can facilitate nucleophilic aromatic substitution at the carbon bearing the bromine atom. This allows for the introduction of various nucleophiles, such as amines and thiols.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)
-
Materials: this compound, Amine, Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a round-bottom flask, add this compound, the desired amine (typically 1.1-1.5 equivalents), and the base.
-
Add the solvent to the flask.
-
Heat the reaction mixture with stirring, monitoring the reaction by TLC or LC-MS. Reaction temperatures can vary widely depending on the nucleophilicity of the amine and the reactivity of the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in the Synthesis of Biologically Active Molecules
While specific examples of drugs synthesized directly from this compound are not prevalent in the search results, its structural motifs are found in various pharmacologically active compounds, particularly kinase inhibitors and PARP inhibitors. The general synthetic strategies outlined above are frequently employed in the construction of such molecules. For instance, the pyridopyridazinone scaffold, which can be conceptually derived from intermediates like this compound, has been explored for the development of PARP-1 inhibitors.[3]
Potential Signaling Pathway Target: PARP and DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. In the context of cancer therapy, PARP inhibitors have shown significant efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad application in medicinal chemistry and drug discovery. Its bifunctional nature allows for a variety of chemical modifications, providing a gateway to diverse molecular scaffolds. While detailed experimental protocols for this specific isomer are not as widespread as for its 2-yl counterpart, the general principles of pyridine chemistry, particularly in cross-coupling and nucleophilic substitution reactions, provide a solid foundation for its use in the synthesis of novel compounds with potential therapeutic applications. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its potential as a building block in the development of new pharmaceuticals.
References
Unlocking New Avenues in Drug Discovery: A Technical Guide to the Potential Applications of 1-(3-Bromopyridin-4-YL)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
1-(3-Bromopyridin-4-YL)ethanone is a versatile, yet underexplored, heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and an acetyl group on a pyridine scaffold, offers a multitude of opportunities for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of the core attributes of this compound, including its synthesis, reactivity, and, most importantly, its potential applications in the development of novel therapeutic agents. While specific biological data for derivatives of this particular isomer is limited in published literature, this paper will extrapolate from the well-established chemistry of related brominated pyridines to outline promising avenues for research. Detailed experimental protocols for the synthesis of the core structure and its subsequent derivatization are provided, alongside proposed workflows for biological screening. This guide aims to serve as a foundational resource for researchers looking to leverage the synthetic utility of this compound in their drug discovery programs.
Introduction: The Promise of a Versatile Scaffold
The pyridine ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs due to its ability to engage in favorable interactions with biological targets and its advantageous physicochemical properties.[1] The strategic functionalization of the pyridine ring can lead to compounds with a wide range of biological activities. This compound presents two key points of diversification: a bromine atom at the 3-position and an acetyl group at the 4-position. The bromine atom is an excellent handle for various cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2] The acetyl group, on the other hand, can be readily modified through a variety of classical ketone reactions to generate diverse pharmacophores.[3]
This combination of reactive sites makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[1] This guide will explore the synthetic pathways to access this core, methods for its diversification, and potential biological targets for its derivatives.
Synthesis of the Core Structure: this compound
Proposed Synthetic Route: Electrophilic Bromination
The direct bromination of 4-acetylpyridine is a feasible approach. The acetyl group is a meta-directing deactivator, which would favor the introduction of the bromine atom at the 3-position.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Bromination of 4-Acetylpyridine (Adapted from similar procedures)
Materials:
-
4-Acetylpyridine
-
Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Quench the excess bromine by the slow addition of a saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Applications in Medicinal Chemistry: A World of Possibilities
The true value of this compound lies in its potential as a scaffold for the generation of diverse libraries of bioactive molecules.
Diversification Strategies
The two primary handles for diversification are the bromine atom and the acetyl group.
Caption: Diversification strategies for this compound.
Potential as Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] By utilizing the Suzuki-Miyaura cross-coupling reaction, various aryl and heteroaryl moieties can be introduced at the 3-position, which can be designed to interact with the hinge region of a kinase. The modified acetyl group can then be directed towards the solvent-exposed region to enhance potency and selectivity.
Potential Kinase Targets:
-
Mitogen-activated protein kinase (MAPK) pathway kinases (e.g., p38, JNK)[3]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Serine/Threonine Kinases (e.g., Akt, CDK)
Caption: Potential inhibition of a kinase signaling pathway.
Antimicrobial Applications
Derivatives of brominated pyridines have shown promise as antimicrobial agents.[1] The formation of chalcones, Schiff bases, and thiosemicarbazones from the acetyl group of this compound can lead to compounds with potential antibacterial and antifungal activities.
Experimental Protocols for Derivatization and Biological Evaluation
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Degas the flask by evacuating and backfilling with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Caption: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing growth medium.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Due to the limited availability of specific data for this compound derivatives, the following tables are presented as templates for the type of quantitative data that should be collected during a research program focused on this scaffold.
Table 1: Template for Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | p38α | Data to be determined |
| Derivative 2 | JNK1 | Data to be determined |
| Derivative 3 | EGFR | Data to be determined |
Table 2: Template for Anticancer Activity Data
| Compound ID | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Data to be determined |
| Derivative 2 | A549 (Lung) | Data to be determined |
| Derivative 3 | HCT116 (Colon) | Data to be determined |
Table 3: Template for Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Data to be determined |
| Derivative 2 | Escherichia coli | Data to be determined |
| Derivative 3 | Candida albicans | Data to be determined |
Conclusion and Future Directions
This compound is a promising, yet underutilized, building block in medicinal chemistry. Its dual functional handles provide a platform for the synthesis of a wide array of novel compounds. While this guide has drawn upon the known chemistry and biology of related pyridine derivatives to highlight its potential, there is a clear need for dedicated research to fully elucidate the therapeutic possibilities of this scaffold. Future work should focus on the efficient synthesis of the core structure, the generation of diverse compound libraries through the derivatization of the bromo and acetyl groups, and the systematic evaluation of these compounds in a range of biological assays. The protocols and workflows outlined in this technical guide provide a solid foundation for initiating such a research program, with the ultimate goal of identifying novel drug candidates for a variety of diseases.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has profound implications in medicinal chemistry and drug development, where the introduction of an amino group to an aromatic or heteroaromatic core is a critical step in the synthesis of a vast array of bioactive molecules. The pyridine scaffold, in particular, is a privileged structure in numerous pharmaceuticals. The targeted functionalization of substituted pyridines, such as 1-(3-Bromopyridin-4-YL)ethanone, allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.[2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound, a versatile building block in chemical synthesis.
Reaction Principle
The Buchwald-Hartwig amination involves the cross-coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product isolation and purification.
Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions and Yields
Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a given amine coupling partner.
Table 1: Buchwald-Hartwig Amination of Analogous 3-Bromopyridines with Primary Amines
| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2), Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5), BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | ~90 |
| Cyclohexylamine | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (1), BrettPhos (2) | LiHMDS | THF | 65 | 12 | 75-90 |
Table 2: Buchwald-Hartwig Amination of Analogous 3-Bromopyridines with Secondary Amines
| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2), Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | 90-98 |
| Piperidine | Pd₂(dba)₃ (1.5), XPhos (3) | NaOtBu | Toluene | 100 | 18 | 88-96 |
| N-Methylaniline | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| Dibenzylamine | Pd₂(dba)₃ (1), BINAP (2) | NaOtBu | Toluene | 110 | 24 | 60-75 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, XPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Inerting: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired aminated product.
Catalytic Cycle Diagram
The mechanism of the Buchwald-Hartwig amination is illustrated in the catalytic cycle below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an ideal anchor for molecules designed to target the ATP-binding site of kinases. 1-(3-Bromopyridin-4-YL)ethanone is a versatile, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 3-position and an acetyl group at the 4-position offers two distinct points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
While specific literature on the synthesis of kinase inhibitors directly from this compound is limited, the well-established reactivity of related bromopyridine derivatives provides a strong foundation for proposing synthetic strategies. This document outlines potential synthetic routes and detailed experimental protocols for the derivatization of this compound to generate potential kinase inhibitors, drawing parallels from the chemistry of analogous building blocks.
Synthetic Strategies
The two primary reactive handles on this compound are the bromine atom and the acetyl group. These can be modified through a variety of well-established organic reactions to build molecular complexity and introduce functionalities known to interact with kinase active sites.
-
Modification at the Bromine Atom (C3-Position): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities which can act as key hydrogen bond donors or acceptors.
-
-
Modification at the Acetyl Group (C4-Position): The ketone functionality can be transformed into a variety of other groups.
-
Heterocycle Formation: The acetyl group can serve as a precursor for the formation of various heterocyclic rings, such as pyrazoles, which are common scaffolds in kinase inhibitors.
-
Condensation Reactions: The ketone can undergo condensation with various nucleophiles to form imines, enamines, or other functional groups that can be further elaborated.
-
Proposed Experimental Protocols
The following protocols are proposed synthetic routes for the derivatization of this compound based on established methodologies for related compounds. Researchers should note that optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of a 3-Aryl-4-acetylpyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a biaryl compound by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-acetylpyridine derivative.
Protocol 2: Synthesis of a Pyrazole-Pyridine Hybrid Scaffold
This protocol outlines a potential route to a pyrazole-containing scaffold, a common motif in kinase inhibitors, starting from the acetylpyridine derivative.
Materials:
-
1-(3-Arylpyridin-4-yl)ethanone (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Enaminone Formation: To a solution of 1-(3-Arylpyridin-4-yl)ethanone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Intermediate Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
-
Pyrazole Formation: Dissolve the crude enaminone in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired pyrazole-pyridine hybrid.
Data Presentation
The following table summarizes the inhibitory activity of representative pyridine-based kinase inhibitors from the literature to provide a reference for the potential potency of compounds derived from this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Pyridinyl-based Urea Derivative | ASK1 | 1.55 ± 0.27 | - |
| 5-(Pyridin-2-yl)thiazole Derivative | ALK5 | >95% inhibition at 100 nM | HaCaT |
| Pyridine-based ROCK inhibitor | ROCK1 | Potent nM range | - |
| Isothiazolo[4,3-b]pyridine | PIKfyve | 2 - 8 | - |
Visualizations
Signaling Pathway
Many pyridine-based kinase inhibitors target signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition point.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and screening of kinase inhibitors derived from this compound.
Caption: General workflow for synthesis and screening of kinase inhibitors.
Application Notes and Protocols for Nucleophilic Substitution on 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various nucleophilic substitution reactions on 1-(3-Bromopyridin-4-YL)ethanone. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of a reactive bromine atom on the pyridine ring, which allows for the introduction of diverse functionalities through cross-coupling and substitution reactions. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom enhances the reactivity of the C-Br bond, making it amenable to a range of transformations.
The following sections summarize typical reaction conditions for common nucleophilic substitution reactions, provide detailed experimental protocols for key transformations, and include graphical representations of the reaction workflow and a representative catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions and other nucleophilic substitutions on this compound. Please note that while these conditions are based on established methodologies for bromopyridines, optimization for this specific substrate may be necessary to achieve optimal yields.
| Nucleophile/Reagent | Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80-110 | 12-24 | 70-95 |
| Primary/Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃/BINAP or Pd(OAc)₂/Xantphos | NaOtBu or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | 4-24 | 60-90 |
| Terminal Alkyne | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Piperidine | DMF or Toluene | 25-100 | 2-24 | 70-95 |
| Thiol | Thiolation | (No catalyst) | K₂CO₃ | DMAc | 80-100 | 4-8 | 75-90 |
| Cyanide (NaCN/KCN) | Cyanation | CuI | N/A | Toluene or DMF | 110 | 12-24 | 60-85 |
Experimental Protocols
Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1][2]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-phenylpyridin-4-yl)ethanone.
Buchwald-Hartwig Amination with Morpholine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine.[3][4]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.018 mmol, 1.8 mol%), (±)-BINAP (0.035 mmol, 3.5 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv.) to a Schlenk flask.
-
Add this compound (1.0 mmol, 1.0 equiv.) and toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add diethyl ether (20 mL).
-
Wash the resulting mixture with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-(3-(morpholino)pyridin-4-yl)ethanone.
Sonogashira Coupling with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.[2][5]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 1-(3-(phenylethynyl)pyridin-4-yl)ethanone.
Visualizations
General Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Ketone Moiety in 1-(3-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-yl)ethanone is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its structure features two key reactive sites: the bromine atom on the pyridine ring, amenable to various cross-coupling reactions, and the ketone moiety. This document focuses on the strategic derivatization of the ketone functional group, providing detailed protocols for common and impactful transformations. These modifications, including reductive amination, Wittig olefination, Claisen-Schmidt condensation, and Grignard addition, allow for the introduction of diverse functional groups and the generation of novel compound libraries for screening and lead optimization. The resulting derivatives, such as substituted amines, alkenes, chalcones, and tertiary alcohols, are valuable scaffolds for the development of new therapeutic agents.
Derivatization Strategies at the Ketone Moiety
The ketone group of this compound can undergo a variety of chemical transformations to yield a diverse range of derivatives. The primary strategies discussed in these application notes are:
-
Reductive Amination: Formation of C-N bonds by reacting the ketone with a primary or secondary amine in the presence of a reducing agent.
-
Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond (alkene) using a phosphorus ylide.
-
Claisen-Schmidt Condensation: An aldol condensation reaction with an aromatic aldehyde to synthesize chalcones, which are α,β-unsaturated ketones.
-
Grignard Reaction: Nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon to produce tertiary alcohols.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the synthesis of N-substituted 1-(3-bromopyridin-4-yl)ethanamines via reductive amination. This reaction is crucial for introducing amine functionalities, which are prevalent in many biologically active molecules.[1]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the ketone in dichloroethane (10 mL).
-
Add the desired amine (1.2 mmol, 1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Amine Reagent | Product | Typical Yield (%) | Reference |
| Aniline | N-(1-(3-bromopyridin-4-yl)ethyl)aniline | 75-85 | General Protocol |
| Benzylamine | N-benzyl-1-(3-bromopyridin-4-yl)ethanamine | 80-90 | General Protocol |
| Morpholine | 4-(1-(3-bromopyridin-4-yl)ethyl)morpholine | 70-80 | General Protocol |
Characterization Data (Exemplary for N-benzyl-1-(3-bromopyridin-4-yl)ethanamine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.40 (d, J=4.8 Hz, 1H), 7.45 (d, J=4.8 Hz, 1H), 7.35-7.20 (m, 5H), 4.20 (q, J=6.8 Hz, 1H), 3.80 (d, J=13.2 Hz, 1H), 3.70 (d, J=13.2 Hz, 1H), 1.45 (d, J=6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 149.5, 145.2, 140.1, 128.6, 128.3, 127.2, 125.5, 120.3, 56.5, 51.8, 22.5.
-
IR (KBr, cm⁻¹): 3310 (N-H), 3028, 2965, 1585, 1450, 1020.
-
MS (ESI): m/z 291.0 [M+H]⁺, 293.0 [M+H+2]⁺.
Protocol 2: Wittig Reaction
This protocol details the conversion of the ketone to an alkene using a phosphorus ylide (Wittig reagent).[2][3] This reaction is highly valuable for creating a C=C double bond at a specific position.[4]
Reaction Scheme:
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (or other strong base like sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, 1.2 equiv) dropwise. The solution will turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to remove triphenylphosphine oxide and any unreacted starting material.
Quantitative Data:
| Wittig Reagent | Product | Typical Yield (%) | Reference |
| Methylenetriphenylphosphorane | 3-Bromo-4-(prop-1-en-2-yl)pyridine | 70-85 | General Protocol |
| Ethyltriphenylphosphorane | (E/Z)-3-Bromo-4-(but-2-en-2-yl)pyridine | 65-80 | General Protocol |
Characterization Data (Exemplary for 3-Bromo-4-(prop-1-en-2-yl)pyridine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.60 (s, 1H), 8.45 (d, J=4.8 Hz, 1H), 7.30 (d, J=4.8 Hz, 1H), 5.40 (s, 1H), 5.15 (s, 1H), 2.10 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.5, 148.9, 145.0, 142.3, 125.8, 120.5, 115.6, 21.8.
-
IR (KBr, cm⁻¹): 3080, 2925, 1640 (C=C), 1580, 1450, 890.
-
MS (ESI): m/z 198.0 [M+H]⁺, 200.0 [M+H+2]⁺.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone derivative.[5][6] Chalcones are a class of compounds with a wide range of biological activities.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the aromatic aldehyde (1.1 mmol, 1.1 equiv) in ethanol (10 mL).
-
Prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution (2 mL) to the stirred solution of the ketone and aldehyde.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
After completion, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Wash the product with a small amount of cold ethanol to remove unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure chalcone.
Quantitative Data:
| Aromatic Aldehyde | Product | Typical Yield (%) | Reference |
| Benzaldehyde | (E)-1-(3-bromopyridin-4-yl)-3-phenylprop-2-en-1-one | 85-95 | General Protocol |
| 4-Methoxybenzaldehyde | (E)-1-(3-bromopyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88-96 | General Protocol |
Characterization Data (Exemplary for (E)-1-(3-bromopyridin-4-yl)-3-phenylprop-2-en-1-one):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (s, 1H), 8.55 (d, J=4.8 Hz, 1H), 7.80 (d, J=15.6 Hz, 1H), 7.65-7.55 (m, 3H), 7.50-7.40 (m, 3H), 7.35 (d, J=4.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.1, 151.2, 149.8, 145.5, 144.8, 134.7, 130.8, 129.1, 128.6, 126.0, 122.5, 120.8.
-
IR (KBr, cm⁻¹): 3060, 1660 (C=O), 1605 (C=C), 1575, 1450.
-
MS (ESI): m/z 288.0 [M+H]⁺, 300.0 [M+H+2]⁺.
Protocol 4: Grignard Reaction
This protocol outlines the addition of a Grignard reagent to the ketone, yielding a tertiary alcohol. This reaction is a powerful tool for carbon-carbon bond formation and the creation of sterically complex molecules.
Reaction Scheme:
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise via a syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate).
Quantitative Data:
| Grignard Reagent | Product | Typical Yield (%) | Reference |
| Methylmagnesium bromide | 2-(3-Bromopyridin-4-yl)propan-2-ol | 80-90 | General Protocol |
| Phenylmagnesium bromide | 1-(3-Bromopyridin-4-yl)-1-phenylethan-1-ol | 75-85 | General Protocol |
Characterization Data (Exemplary for 2-(3-Bromopyridin-4-yl)propan-2-ol):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.40 (d, J=4.8 Hz, 1H), 7.50 (d, J=4.8 Hz, 1H), 5.50 (s, 1H, -OH), 1.60 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 150.8, 148.5, 125.0, 120.1, 72.5, 29.8.
-
IR (KBr, cm⁻¹): 3400 (br, O-H), 3080, 2975, 1580, 1450, 1170.
-
MS (ESI): m/z 216.0 [M+H]⁺, 218.0 [M+H+2]⁺.
Visualizations
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromopyridines, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules. The pyridine moiety is a prevalent scaffold in a vast array of medicinally important compounds, and the ability to functionalize it at the 3-position via robust and versatile cross-coupling methodologies is of paramount importance.
This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Quantitative data from the literature is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, visualizations for the catalytic cycle and experimental workflows are included to aid in understanding and implementation.
General Considerations for Cross-Coupling Reactions of 3-Bromopyridine
The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for successful transformations. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can shield the palladium center and improve catalytic efficiency.[1] Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon single bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[3] This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 10 | 88 |
| 4 | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | EtOH/H₂O | Reflux | 6 | 95 |
Note: Data is compiled from representative procedures and may vary based on specific substrate and reaction conditions.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
Conventional Heating:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1][3]
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][3]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[1]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[1][3]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Microwave-Assisted Protocol:
Microwave irradiation can significantly reduce reaction times.[3][5]
-
In a microwave vial, combine 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).[3][5]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3][5]
-
After cooling, work up and purify the product as described in the conventional heating protocol.[3]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[2] This reaction is of great importance in the pharmaceutical industry for the synthesis of drug candidates.[2]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 |
| 2 | Cyclopentylamine | BrettPhos-precatalyst | - | LiHMDS | Toluene | 100 | 16 | 78 |
| 3 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 89 |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 |
Note: Data is compiled from representative procedures and may vary based on specific substrate and reaction conditions.[6][7][8]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.[2]
-
Add 3-bromopyridine to the Schlenk tube.[2]
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[2]
-
Add the anhydrous solvent (e.g., toluene) via syringe.[1][2]
-
Add the amine (1.2 equiv.) to the reaction mixture via syringe.[1][9]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds through the coupling of a terminal alkyne with an aryl or vinyl halide.[9] This reaction is a powerful tool for the synthesis of substituted alkynes.[10]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst | Ligand | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 82 |
Note: Data is based on studies with structurally similar 2-amino-3-bromopyridines and is a strong indicator for the reactivity of 3-bromopyridine.[9][11]
Experimental Protocol: Sonogashira Coupling
-
To a dry reaction flask, add 3-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper (I) salt (e.g., CuI, 5 mol%).[1][11]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).[1]
-
Add an anhydrous solvent such as DMF, followed by a base (e.g., triethylamine (Et₃N)) and the terminal alkyne (1.2 equiv.).[1][11]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.[1][11]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Follow a standard aqueous work-up and purify by column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12]
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Butyl acrylate | Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | - | 130 | 78 | | 2 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | ~70-80 | | 3 | n-Butyl acrylate | Pd(OAc)₂ | Phosphine-Imidazolium Salt | Cs₂CO₃ | Dioxane | 120 | >95 |
Note: Yields are representative and can be influenced by the specific ligand and reaction conditions.[13][14]
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine 3-bromopyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).[14]
-
Add an anhydrous solvent (e.g., DMF).[14]
-
Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.[14]
-
Monitor the reaction by GC-MS or LC-MS.[14]
-
After cooling, perform a standard work-up and purify the product.
General Catalytic Cycle
The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
The Versatility of 1-(3-Bromopyridin-4-YL)ethanone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-YL)ethanone is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive acetyl group and a bromine atom on the pyridine ring offers two distinct points for chemical modification. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of the bromo and acetyl functionalities at the 3- and 4-positions, respectively, allows for the construction of various fused and substituted heterocyclic systems of medicinal interest. This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including thieno[3,2-c]pyridines, pyrazolo[4,3-c]pyridines, and functionalized pyridines.
Application Notes
The reactivity of this compound can be exploited in several ways to generate diverse molecular architectures. The acetyl group serves as a handle for condensation and cyclization reactions, while the bromo substituent is amenable to palladium-catalyzed cross-coupling reactions.
1. Synthesis of Thieno[3,2-c]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] In this context, this compound can serve as the ketone component, reacting with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base. The resulting thieno[3,2-c]pyridine core is a key scaffold in medicinal chemistry.
Logical Workflow for Gewald Reaction
Caption: Workflow for the synthesis of thieno[3,2-c]pyridines.
2. Synthesis of Pyrazolo[4,3-c]pyridines via Condensation with Hydrazines
The acetyl group of this compound can readily undergo condensation with hydrazines to form hydrazones, which can then cyclize to afford pyrazole derivatives. This reaction, a variation of the Knorr pyrazole synthesis, provides a direct route to the pyrazolo[4,3-c]pyridine scaffold. The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.
Signaling Pathway of Pyrazole Synthesis
Caption: Reaction pathway for pyrazolo[4,3-c]pyridine synthesis.
3. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is a powerful tool for generating libraries of biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 3-position of the pyridine ring. This is a key transformation in the synthesis of many biologically active molecules.[2]
Experimental Workflow for Cross-Coupling
Caption: Workflows for Suzuki and Buchwald-Hartwig couplings.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various heterocyclic derivatives from this compound. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: General Procedure for the Gewald Synthesis of a Thieno[3,2-c]pyridine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Addition of Base: Add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[4,3-c]pyridine derivative.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction tube. Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of various heterocyclic systems. Note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Generalized Reaction Conditions for Gewald Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Active Methylene Nitrile, Sulfur |
| Base | Morpholine or Triethylamine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
Table 2: Generalized Reaction Conditions for Pyrazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine or Substituted Hydrazine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
Table 3: Generalized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Boronic Acid or Boronic Ester |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water |
| Temperature | 80 - 100 °C |
Table 4: Generalized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst System | Pd₂(dba)₃ / Ligand (e.g., BINAP) |
| Base | NaOtBu |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of 1-(3-Arylpyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1-(3-arylpyridin-4-yl)ethanone derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and drug discovery due to the prevalence of the 3,4-disubstituted pyridine motif in biologically active molecules. The primary synthetic strategy focuses on palladium-catalyzed cross-coupling reactions, offering a versatile and efficient approach to a diverse range of aryl-substituted products.
Introduction
The synthesis of 1-(3-arylpyridin-4-yl)ethanone is most commonly achieved through the coupling of a halogenated 4-acetylpyridine precursor with an organometallic arylating agent. The three principal methods employed are the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. These methods offer broad functional group tolerance and generally provide good to excellent yields. The choice of method often depends on the availability of starting materials, desired functional group compatibility, and considerations regarding the toxicity and handling of reagents.
The general synthetic scheme involves the reaction of a 1-(3-halopyridin-4-yl)ethanone (where the halide is typically bromine or iodine) with an arylboronic acid (Suzuki), an arylzinc reagent (Negishi), or an arylstannane (Stille) in the presence of a palladium catalyst and a suitable ligand.
Data Presentation: Comparison of Cross-Coupling Methods
The following table summarizes representative reaction conditions and yields for the synthesis of 1-(3-arylpyridin-4-yl)ethanone via Suzuki-Miyaura, Negishi, and Stille couplings. The starting material for these examples is 1-(3-bromopyridin-4-yl)ethanone.
| Entry | Coupling Method | Aryl Group | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Phenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | Suzuki-Miyaura | 4-Fluorophenyl | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | Negishi | Phenyl | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 12 | 80-90 |
| 5 | Negishi | 2-Thienyl | PdCl₂(dppf) (3) | - | - | THF | 65 | 14 | 75 |
| 6 | Stille | Phenyl | Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 | 24 | 76-99[1] |
| 7 | Stille | Vinyl | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 60 | 18 | 85 |
Experimental Protocols
The following are detailed methodologies for the three key cross-coupling reactions for the synthesis of 1-(3-arylpyridin-4-yl)ethanone.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-(3-phenylpyridin-4-yl)ethanone from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed 1,4-dioxane and deionized, degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(3-phenylpyridin-4-yl)ethanone.
Protocol 2: Negishi Coupling
This protocol outlines a general procedure for the synthesis of 1-(3-arylpyridin-4-yl)ethanone using an arylzinc reagent. Organozinc reagents are sensitive to air and moisture, so all manipulations should be performed under an inert atmosphere.[2]
Materials:
-
This compound
-
Arylzinc chloride (or bromide) solution in THF (e.g., Phenylzinc chloride)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the solution.
-
Slowly add the arylzinc chloride solution (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Stille Coupling
This protocol provides a general method for the Stille coupling of an organostannane with 1-(3-iodopyridin-4-yl)ethanone. Organotin compounds are toxic and should be handled with appropriate safety precautions.[1]
Materials:
-
1-(3-iodopyridin-4-yl)ethanone (preferred over the bromo-analog for higher reactivity)
-
Aryltributylstannane (e.g., Phenyltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-(3-iodopyridin-4-yl)ethanone (1.0 eq), aryltributylstannane (1.1 eq), and anhydrous lithium chloride (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours or until completion as indicated by TLC.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts (a gel-like precipitate may form, which can be removed by filtration through celite).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 1-(3-arylpyridin-4-yl)ethanone.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application of 1-(3-Bromopyridin-4-YL)ethanone in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-YL)ethanone is a substituted pyridine derivative with significant potential as a versatile building block in agrochemical research. The presence of a reactive acetyl group and a bromine atom on the pyridine ring allows for a multitude of chemical transformations, making it an ideal starting material for the synthesis of novel pesticides, herbicides, and fungicides. The pyridine scaffold is a common feature in many commercial agrochemicals, and the strategic placement of the bromo and acetyl substituents in this particular isomer offers unique opportunities for derivatization and the exploration of new chemical space.
While specific agrochemical applications of this compound are not extensively documented in publicly available literature, its structural similarity to other substituted acetylpyridines, such as its isomer 1-(3-bromopyridin-2-yl)ethanone, suggests its utility in the synthesis of various agrochemically active heterocyclic compounds. This document outlines potential applications and provides detailed, albeit theoretical, protocols for the synthesis of pyrazole, 1,3,4-oxadiazole, and thiosemicarbazone derivatives, classes of compounds well-recognized for their potent herbicidal, fungicidal, and insecticidal properties.
I. Potential Application in Herbicide Synthesis: Pyrazole Derivatives
Pyrazole-containing compounds are a well-established class of herbicides. The synthesis of substituted pyrazoles from this compound can be envisioned through a cyclocondensation reaction with hydrazines.
Logical Synthetic Pathway
The proposed pathway involves the reaction of the acetyl group of this compound with a hydrazine derivative to form a pyrazole ring. The bromine atom on the pyridine ring can be further modified in subsequent steps to fine-tune the biological activity of the final compound.
Caption: Proposed synthesis of pyrazole-based herbicides.
Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative
This protocol describes a general method for the synthesis of a pyrazole derivative from this compound.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of the selected hydrazine (1.1 eq) in ethanol to the flask.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the crude product with cold ethanol and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
Hypothetical Quantitative Data: Herbicidal Activity of Pyridyl-Pyrazole Derivatives
| Compound ID (Analogous) | Target Weed | Application Rate (g a.i./ha) | % Inhibition (Post-emergence)[1][2] |
| Pyridyl-Pyrazole A | Digitaria sanguinalis (DS) | 150 | 50-60 |
| Pyridyl-Pyrazole A | Abutilon theophrasti (AT) | 150 | 50-60 |
| Pyridyl-Pyrazole B | Setaria viridis (SV) | 150 | >80 |
| Pyridyl-Pyrazole B | Amaranthus retroflexus (AR) | 150 | >90 |
II. Potential Application in Fungicide Synthesis: 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including potent antifungal properties.[3][4][5] A plausible synthetic route to 1,3,4-oxadiazoles from this compound involves the initial formation of a hydrazone, followed by oxidative cyclization.
Logical Synthetic Pathway
The synthesis begins with the condensation of this compound with an acylhydrazide. The resulting acylhydrazone is then cyclized to form the 1,3,4-oxadiazole ring.
Caption: Proposed synthesis of 1,3,4-oxadiazole fungicides.
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative
This protocol provides a general method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.
Materials and Reagents:
-
This compound
-
An appropriate acylhydrazide
-
Ethanol
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
Procedure:
-
Acylhydrazone Formation:
-
Dissolve this compound (1.0 eq) and the acylhydrazide (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated acylhydrazone by filtration. Wash with cold ethanol and dry.
-
-
Oxidative Cyclization:
-
To a solution of the acylhydrazone (1.0 eq) in a suitable solvent (e.g., DMSO or DMF), add potassium carbonate (2.0 eq) and iodine (1.5 eq).
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with sodium thiosulfate solution to remove excess iodine, and then with water.
-
Dry the crude product and purify by recrystallization.
-
Hypothetical Quantitative Data: Antifungal Activity of 1,3,4-Oxadiazole Derivatives
The following table shows representative Minimum Inhibitory Concentration (MIC) values for analogous 1,3,4-oxadiazole derivatives against common fungal pathogens to illustrate their potential antifungal efficacy.[6]
| Compound ID (Analogous) | Fungal Strain | MIC (µg/mL)[6] |
| Oxadiazole-A | Candida albicans | 8 - 32 |
| Oxadiazole-B | Aspergillus niger | 16 - 64 |
| Oxadiazole-C | Rhizoctonia solani | >50 |
| Oxadiazole-D | Botrytis cinerea | >50 |
III. Potential Application in Insecticide Synthesis: Thiosemicarbazone Derivatives
Thiosemicarbazones derived from ketones are a class of compounds that have demonstrated insecticidal and larvicidal activities.[7][8] The synthesis of thiosemicarbazone derivatives from this compound is a straightforward condensation reaction.
Logical Synthetic Pathway
This is a one-step synthesis involving the reaction of the acetyl group of this compound with thiosemicarbazide.
Caption: Proposed synthesis of thiosemicarbazone insecticides.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol outlines a general procedure for the synthesis of a thiosemicarbazone from this compound.
Materials and Reagents:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of thiosemicarbazide (1.0 eq) in a minimal amount of warm ethanol.
-
Add the thiosemicarbazide solution to the ketone solution with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon formation.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Hypothetical Quantitative Data: Insecticidal Activity of Pyridine Derivatives
The following table provides LC₅₀ values for some functionalized pyridine derivatives against Aphis craccivora to exemplify the potential insecticidal efficacy.[8]
| Compound ID (Analogous) | Insect Species | LC₅₀ (mg/L) after 24h[8] |
| Pyridine Derivative 1c | Aphis craccivora (nymphs) | 0.127 |
| Pyridine Derivative 1d | Aphis craccivora (nymphs) | 0.098 |
| Pyridine Derivative 1f | Aphis craccivora (nymphs) | 0.080 |
| Acetamiprid (Reference) | Aphis craccivora (nymphs) | 0.045 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Based on the well-established biological activities of pyrazoles, 1,3,4-oxadiazoles, and thiosemicarbazones, and the straightforward synthetic routes to these scaffolds from acetylpyridines, it is highly plausible that derivatives of this compound will exhibit valuable herbicidal, fungicidal, or insecticidal properties. The protocols and data presented in these application notes, though based on analogous systems, provide a solid foundation for researchers to initiate investigations into the potential of this compound in the discovery and development of new crop protection agents. Further research is warranted to synthesize and evaluate the biological activities of these novel derivatives.
References
- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopyridin-4-YL)ethanone is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the bromo and acetyl functionalities on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development. This document provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers and professionals in the pharmaceutical and chemical industries.
Synthetic Strategy Overview
The recommended large-scale synthetic route to this compound proceeds via a three-step sequence starting from 4-methyl-3-nitropyridine. This pathway is advantageous due to the high yields and the use of readily available starting materials, making it suitable for industrial production. The key steps are:
-
Synthesis of 3-Bromo-4-methylpyridine: A high-yielding, two-step process involving the reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
-
Oxidation to 3-Bromoisonicotinic Acid: The methyl group of 3-bromo-4-methylpyridine is oxidized to a carboxylic acid. This is a common industrial transformation for the synthesis of pyridinecarboxylic acids.
-
Conversion to this compound: The final step involves the conversion of the carboxylic acid to the target ketone. A robust and scalable method for this transformation is the formation of a Weinreb amide followed by reaction with an organometallic reagent.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Molar Yield (%) | Key Reagents |
| 1a | Reduction | 4-Methyl-3-nitropyridine | 4-Methyl-3-aminopyridine | ~95% | H₂, Pd/C |
| 1b | Bromination | 4-Methyl-3-aminopyridine | 3-Bromo-4-methylpyridine | ~95% | HBr, Br₂, NaNO₂ |
| 2 | Oxidation | 3-Bromo-4-methylpyridine | 3-Bromoisonicotinic acid | 70-80% (estimated) | Strong Oxidizing Agent (e.g., KMnO₄) |
| 3 | Ketone Formation | 3-Bromoisonicotinic acid | This compound | >80% (estimated) | N,O-Dimethylhydroxylamine, Methylmagnesium bromide |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | - | - | - |
| 4-Methyl-3-aminopyridine | C₆H₈N₂ | 108.14 | - | - | - |
| 3-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | Colorless to light yellow liquid | - | 199-200 |
| 3-Bromoisonicotinic acid | C₆H₄BrNO₂ | 202.01 | Off-white solid | 237-238 | - |
| This compound | C₇H₆BrNO | 200.03 | Solid | - | - |
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Bromo-4-methylpyridine
This protocol is adapted from a patented high-yield method and is suitable for industrial scale-up.[1]
a) Synthesis of 4-Methyl-3-aminopyridine
-
Materials:
-
4-Methyl-3-nitropyridine
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Diatomaceous earth
-
Dichloromethane
-
-
Procedure:
-
In a suitable autoclave, dissolve 4-methyl-3-nitropyridine (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst.
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 40°C and maintain for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine. The product is typically used in the next step without further purification.
-
b) Synthesis of 3-Bromo-4-methylpyridine
-
Materials:
-
4-Methyl-3-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
40% Sodium nitrite (NaNO₂) aqueous solution
-
50% Sodium hydroxide (NaOH) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a cooling system, add 4-methyl-3-aminopyridine (1.0 eq) to 48% hydrobromic acid (4.0 eq) under cooling.
-
Cool the mixture to -5°C.
-
Slowly add bromine (3.0 eq) dropwise over 30-35 minutes, maintaining the temperature below 0°C.
-
After the bromine addition, slowly add a 40% aqueous solution of sodium nitrite (4.2 eq) dropwise over 1-1.1 hours, ensuring the temperature remains below 0°C.
-
Continue stirring the reaction mixture at below 0°C for an additional 30 minutes.
-
Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH of the solution to 9, while keeping the temperature below 20°C.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 3-bromo-4-methylpyridine.
-
Step 2: Oxidation of 3-Bromo-4-methylpyridine to 3-Bromoisonicotinic Acid
This is a general protocol for the oxidation of an alkylpyridine to a pyridinecarboxylic acid, which can be optimized for large-scale production.
-
Materials:
-
3-Bromo-4-methylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite
-
-
Procedure:
-
In a large reaction vessel, suspend 3-bromo-4-methylpyridine (1.0 eq) in water.
-
Heat the mixture to reflux.
-
Slowly and portion-wise add potassium permanganate (excess) to the refluxing mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with sulfuric acid to precipitate the 3-bromoisonicotinic acid.
-
If necessary, decolorize the solution with a small amount of sodium bisulfite.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
Step 3: Conversion of 3-Bromoisonicotinic Acid to this compound via Weinreb Amide
This protocol utilizes the robust Weinreb amide chemistry for the high-yield synthesis of the target ketone.[2]
a) Synthesis of the Weinreb Amide of 3-Bromoisonicotinic Acid
-
Materials:
-
3-Bromoisonicotinic acid
-
Oxalyl chloride or thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Dichloromethane or other suitable solvent
-
-
Procedure:
-
Suspend 3-bromoisonicotinic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.1 eq) to the suspension. Stir at room temperature until the evolution of gas ceases and a clear solution is formed.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in dichloromethane.
-
Cool the solution of the acid chloride to 0°C and slowly add the N,O-dimethylhydroxylamine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Weinreb amide.
-
b) Synthesis of this compound
-
Materials:
-
Weinreb amide of 3-bromoisonicotinic acid
-
Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) solution in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Signaling Pathway (Illustrative)
While this compound is an intermediate, its derivatives are often designed as inhibitors of signaling pathways implicated in disease. The following is an illustrative example of a generic kinase signaling pathway that could be targeted by molecules synthesized from this intermediate.
Caption: Illustrative example of a kinase signaling pathway targeted by derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-(3-Bromopyridin-4-YL)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki-Miyaura cross-coupling reactions involving 1-(3-Bromopyridin-4-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Suzuki coupling with this compound?
A1: this compound can be a challenging substrate due to the electron-deficient nature of the pyridine ring and the presence of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity.[1] The most common issues are low yields, and the formation of side products from protodebromination (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid.[2]
Q2: Which palladium catalyst and ligand system is recommended for this type of substrate?
A2: There is no single "best" system, as the optimal choice depends on the specific boronic acid being used. However, for electron-deficient heteroaryl halides, catalyst systems with bulky, electron-rich phosphine ligands are often recommended.[1][3] These ligands can help to stabilize the palladium catalyst and facilitate the oxidative addition step.[1] Common choices include Buchwald-type ligands like SPhos and XPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.[2][3] Pd(PPh₃)₄ is also a widely used catalyst for these types of reactions.[4]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical for a successful Suzuki coupling.[1] For bromopyridine substrates, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][5] The base activates the boronic acid, which is a key step in the catalytic cycle.[3] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[2] Commonly used solvents include 1,4-dioxane, toluene, or a mixture of an organic solvent with water.[2][4]
Q4: My boronic acid seems to be degrading during the reaction. What can I do to prevent this?
A4: Boronic acid degradation, particularly through protodeboronation, is a common cause of low yields. To minimize this, ensure you are using anhydrous solvents and consider using a more stable boronic acid derivative, such as a pinacol ester or an organotrifluoroborate salt.[1][5] Shorter reaction times and lower temperatures can also help reduce the extent of this side reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Catalyst inhibition by pyridine nitrogen. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Increase the reaction temperature or screen different bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][3] 3. Employ bulky phosphine ligands to shield the palladium center.[1] 4. Ensure all reagents are pure and use anhydrous, degassed solvents.[2] |
| Significant Protodebromination | 1. Presence of water or protic impurities. 2. High reaction temperature or long reaction time. 3. Inappropriate choice of base. | 1. Use anhydrous solvents and reagents. 2. Optimize the reaction temperature and time by monitoring the reaction progress via TLC or LC-MS.[2] 3. Screen milder bases such as K₃PO₄ or Cs₂CO₃.[2] |
| High Levels of Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[2] 2. If using a Pd(II) source, ensure the reaction conditions are suitable for its in-situ reduction. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or products under the reaction conditions. 2. Side reactions involving the acetyl group. | 1. Lower the reaction temperature and screen different solvents and bases to find milder conditions.[2] 2. Consider using a weaker base. Protecting the ketone functionality is an option, though it adds extra synthetic steps.[2] |
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes common conditions used for the Suzuki coupling of various bromopyridine substrates, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Substrate Example | Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane | 80-110 | 1-(3-Bromopyridin-2-yl)ethanone | Varies |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 1-(3-Bromopyridin-2-yl)ethanone | Varies |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 120 (Microwave) | 2-Bromo-5-phenyloxazole | Varies |
| Pd₂(dba)₃ | Cy₃P·HBF₄ | K₃PO₄ | Dioxane/H₂O | Reflux | 4-pyridinylboronic acid | ~80 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[2]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with or without water).[2]
-
Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[2]
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][4]
Visualizations
References
Technical Support Center: Synthesis of 1-(3-Bromopyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Bromopyridin-4-YL)ethanone (CAS: 111043-06-2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common challenges such as low yields, impurity formation, and purification difficulties that can arise during the synthesis of this compound.
Issue 1: Low or No Yield
Q: We are attempting a Friedel-Crafts acylation of 3-bromopyridine to obtain this compound, but the yield is consistently low. What are the potential causes and how can this be rectified?
A: Low yields in Friedel-Crafts acylations of pyridine rings are a known challenge. Several factors can contribute to this issue:
-
Deactivation of the Pyridine Ring: The pyridine ring is electron-deficient, which makes it inherently less reactive toward electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1]
-
Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This further deactivates the ring, making the reaction more difficult. A stoichiometric amount of the Lewis acid is often required because both the starting material and the ketone product can form these complexes.[1][2][3]
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Any water present will react with the Lewis acid catalyst, rendering it inactive. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter that requires optimization. Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly opened or distilled anhydrous solvents.
-
Optimize Lewis Acid Stoichiometry: An excess of the Lewis acid (e.g., 2.5 equivalents or more) may be necessary to overcome the complexation with the pyridine nitrogen and the product ketone.
-
Temperature Control: Experiment with a range of temperatures. Start at a low temperature (e.g., 0 °C) during the addition of reagents to control any exothermic processes, and then gradually heat the mixture to drive the reaction to completion.[4]
Issue 2: Formation of Multiple Products & Impurities
Q: Our reaction mixture shows multiple spots on a TLC plate, indicating the presence of several byproducts. What are these likely impurities and how can their formation be minimized?
A: The formation of multiple products is common and can stem from a lack of regioselectivity and other side reactions.
-
Isomeric Byproducts: The primary challenge in the acylation of 3-bromopyridine is controlling the position of the incoming acetyl group. Acylation can potentially occur at the C-2, C-4, or C-6 positions. The formation of 1-(3-bromopyridin-2-yl)ethanone and 1-(3-bromopyridin-6-yl)ethanone are likely side reactions.[1]
-
Polyacylation: Although less common on a deactivated ring, under harsh conditions, a second acetyl group could potentially be added to the ring.[5]
-
Byproducts from Grignard/Lithiation Routes: If using an organometallic route (e.g., lithiation of 3-bromopyridine followed by acylation), a common side reaction is the formation of bipyridyl compounds through homocoupling.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use precise molar ratios of the reactants to minimize side reactions.
-
Optimize Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. Experimenting with different conditions may favor the formation of the desired C-4 isomer.
-
Purification Strategy: Developing a robust purification method is essential. Column chromatography using a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) is often effective for separating isomers. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce peak tailing on silica gel, which is common for pyridine compounds.[6]
Issue 3: Difficulty with Purification
Q: We are struggling to separate the desired this compound from an impurity that runs very closely on the TLC plate. What can we do to improve separation?
A: The similar polarity of isomeric byproducts can make purification by column chromatography challenging.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Test a variety of solvent systems with different polarities. Sometimes switching to a different solvent combination (e.g., dichloromethane/methanol) can alter selectivity and improve separation.[6]
-
Shallow Gradient: Use a very slow, shallow gradient during elution to enhance the resolution between closely running spots.[6]
-
Reduce Column Load: Overloading the column is a frequent cause of poor separation. Decrease the amount of crude material loaded relative to the amount of silica gel.[6]
-
-
Consider Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying the final product and removing minor impurities.
-
Alternative Stationary Phases: If silica gel proves ineffective due to strong interactions or degradation, consider using a different stationary phase, such as neutral or basic alumina.[6]
Data Presentation
The synthesis of this compound is not well-documented with specific quantitative data. The following table summarizes the general parameters and challenges for plausible synthetic routes based on established pyridine chemistry.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Organometallic Acylation |
| Starting Material | 3-Bromopyridine | 3-Bromopyridine |
| Key Reagents | Acetyl chloride or acetic anhydride, Lewis Acid (e.g., AlCl₃) | Strong base (e.g., n-BuLi) or Mg, Acetylating agent (e.g., acetyl chloride, N,N-dimethylacetamide) |
| Primary Challenge | Low reactivity of pyridine ring; Poor regioselectivity (formation of C-2, C-6 isomers); Catalyst deactivation by complexation.[1][5] | Instability of the organometallic intermediate; Formation of homocoupled (bipyridyl) byproducts.[1] |
| Key Conditions to Control | Strict anhydrous conditions; Stoichiometry of Lewis acid; Reaction temperature.[4] | Strict anhydrous and inert atmosphere; Low temperature (e.g., -78 °C for lithiation).[1] |
| Potential Side Products | Isomeric acetylated bromopyridines; Poly-acylated products. | Bipyridyl compounds; Products from reaction with the solvent. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on common synthetic methods for pyridine derivatives. They have not been optimized for the synthesis of this compound and must be adapted and optimized by the user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Friedel-Crafts Acylation of 3-Bromopyridine (General Procedure)
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Suspend anhydrous aluminum chloride (2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 3-bromopyridine (1.0 equivalent) in the anhydrous solvent.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly pouring it over crushed ice, followed by the slow addition of 1M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Lithiation and Acylation of 3-Bromopyridine (General Procedure)
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a thermometer, and maintain it under a nitrogen atmosphere.
-
Lithiation: Dissolve 3-bromopyridine (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Acylation: Slowly add the acetylating agent (e.g., N,N-dimethylacetamide, 1.2 equivalents) to the solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(3-Bromopyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Bromopyridin-4-YL)ethanone from a reaction mixture. The guidance is based on established chemical principles and protocols for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted Starting Materials: Such as 3-bromopyridine or the acetylating agent.
-
Isomeric Byproducts: Acetylation at other positions on the pyridine ring can lead to the formation of isomers.[1]
-
Over-brominated Species: If the synthesis of the 3-bromopyridine precursor is not well-controlled, di- or tri-brominated pyridines may be present.
-
Residual Reagents: Lewis acids (e.g., aluminum chloride) used in Friedel-Crafts acylation reactions can be a source of impurities if not properly quenched and removed during the work-up.[1]
-
Degradation Products: The final compound may degrade if not stored under appropriate conditions.[1]
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and visualizing them under UV light, you can identify which fractions contain the pure product. For recrystallization, purity can be assessed by techniques such as melting point analysis and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | - Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. - Employ a shallow gradient elution, gradually increasing the proportion of the more polar solvent. |
| Product Tailing on TLC and Column | The basic nitrogen of the pyridine ring is interacting strongly with the acidic silica gel. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica. |
| Product is Not Eluting from the Column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For highly retained compounds, a solvent system containing methanol in dichloromethane may be necessary. |
| Cracks or Channeling in the Silica Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product Does Not Crystallize | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then cool. |
| Oily Residue Forms Instead of Crystals | The compound is "oiling out" of the solution, which can trap impurities. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add more solvent to the hot solution before cooling. |
| Low Recovery of Pure Product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Concentrate the filtrate and attempt a second crystallization. - Ensure the solution is thoroughly cooled before filtering. |
Experimental Protocols
Note: The following protocols are based on general procedures for the purification of analogous bromopyridinyl ketones and should be optimized for this compound.
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting approach for common purification issues.
References
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging but powerful C-N bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. This is the most common issue with electron-deficient pyridine substrates.[1] | - Use Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These create a crowded environment around the palladium, preventing coordination of the pyridine nitrogen.[1] - Choose an Appropriate Precatalyst: Precatalysts can sometimes offer better results by ensuring the formation of the active catalytic species.[3] |
| Suboptimal Base: The base may be too weak to deprotonate the amine or the resulting palladium-amine complex effectively.[1][4] Conversely, a base that is too strong might lead to side reactions or degradation of sensitive functional groups.[1] | - Screen Different Bases: Common bases for this reaction include NaOtBu, LiHMDS, K₂CO₃, and Cs₂CO₃. The choice of base can be highly dependent on the specific substrates.[5] - Consider Solubility: Insoluble inorganic bases may require higher catalyst loadings or elevated temperatures. Soluble organic bases like DBU can be an alternative, sometimes used in combination with inorganic bases.[6] | |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3][7] The position of the halogen on the pyridine ring also influences reactivity. | - Switch Halide: If possible, use the corresponding bromide or iodide instead of the chloride. - Increase Temperature: Carefully increase the reaction temperature, but monitor for catalyst decomposition.[1] | |
| Inactive Catalyst: Impurities, air, or moisture can deactivate the palladium catalyst. | - Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture.[1] - Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry. | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species has precipitated out of the catalytic cycle as metallic palladium. | - Lower Reaction Temperature: High temperatures (>120 °C) can promote catalyst decomposition.[1] - Check Ligand Stability: The chosen ligand may not be robust enough for the reaction conditions. Consider a more stable ligand. |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the formation of a dehalogenated pyridine and an imine.[8] | - Optimize Ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[8] - Adjust Base and Temperature: The choice of base and reaction temperature can influence the relative rates of these competing pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 2-halopyridines particularly challenging?
The primary challenge arises from the proximity of the basic pyridine nitrogen to the halide-bearing carbon. This nitrogen can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it, thus shutting down the catalytic cycle.[1] To overcome this, the use of sterically bulky ligands is essential to shield the palladium center from this intramolecular coordination.[1]
Q2: How do I select the right ligand for my electron-deficient pyridine substrate?
The choice of ligand is critical for a successful reaction. Generally, sterically hindered and electron-rich phosphine ligands are preferred. Below is a table summarizing some commonly used ligands and their typical applications.
| Ligand | Class | Key Features & Applications |
| XPhos | Biaryl Monophosphine | A general-purpose, highly active ligand for a wide range of aryl halides, including chlorides.[9] |
| SPhos | Biaryl Monophosphine | Similar to XPhos, often effective for challenging couplings. |
| RuPhos | Biaryl Monophosphine | Particularly effective for the coupling of secondary amines with aryl chlorides.[9] |
| BrettPhos | Biaryl Monophosphine | Designed for the selective monoarylation of primary amines and effective for aryl mesylates.[9][10] |
| Xantphos | Bidentate Phosphine | A common ligand used in various palladium-catalyzed cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Offer strong σ-donation and good steric bulk, providing high stability to the palladium center.[2] |
Q3: What is the best solvent for the Buchwald-Hartwig amination of electron-deficient pyridines?
Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[1] However, other solvents like THF and t-BuOH have also been employed.[6] It is important to ensure the solvent is anhydrous and degassed. In some cases, running the reaction neat (solvent-free) has proven effective.[7][11]
Q4: My reaction is not going to completion. What should I do?
If your reaction stalls, consider the following:
-
Catalyst Deactivation: As mentioned, catalyst poisoning or decomposition could be the culprit.
-
Insufficient Reaction Time: Some couplings, especially with less reactive substrates, may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Reagent Insolubility: If the base or one of the starting materials is not fully dissolved, the reaction rate will be significantly reduced.[1] Consider a different solvent system if solubility is an issue.[1]
Q5: Can I use an aryl chloride as a substrate?
Yes, but aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[3][7] Successful coupling of aryl chlorides often requires more specialized, highly active catalyst systems, such as those employing bulky phosphine ligands like XPhos or RuPhos, and potentially higher reaction temperatures.[7][9]
Visualizing Key Processes
To better understand the underlying mechanisms and challenges, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and the issue of catalyst poisoning by pyridine.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: Illustration of catalyst poisoning by the pyridine nitrogen.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Reagents and Equipment:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., XPhos)
-
2-Bromopyridine derivative
-
Amine coupling partner
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the 2-bromopyridine derivative (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
managing isomeric impurities in the synthesis of acetyl-3-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetyl-5-bromopyridine. Our focus is on managing and minimizing the formation of isomeric impurities to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of 3-acetyl-5-bromopyridine?
A1: The primary isomeric impurities depend on the synthetic route. In a direct acylation of 3-bromopyridine, you may encounter 2-acetyl-5-bromopyridine and 4-acetyl-3-bromopyridine . If starting from 3,5-dibromopyridine, the main concern would be the formation of di-acetylated or other positional isomers if the reaction is not selective.
Q2: Why is direct Friedel-Crafts acylation of 3-bromopyridine not recommended for producing pure 3-acetyl-5-bromopyridine?
A2: Direct Friedel-Crafts acylation on the pyridine ring is generally not feasible. The Lewis acid catalyst (e.g., AlCl₃) tends to coordinate with the basic nitrogen atom of the pyridine ring. This coordination deactivates the entire ring system towards electrophilic attack, leading to low or no yield of the desired product.[1] Furthermore, even if the reaction proceeds, it often results in a mixture of isomers due to the complex directing effects of the bromine atom and the pyridine nitrogen.[1][2]
Q3: What are the more reliable synthetic strategies to obtain high-purity 3-acetyl-5-bromopyridine?
A3: More reliable methods involve starting with a pre-substituted pyridine ring to control regioselectivity. Key strategies include:
-
Grignard Reaction: Starting from 3,5-dibromopyridine, a Grignard reagent can be formed at the 3-position, followed by reaction with an acetylating agent.[3]
-
Lithiation: Similar to the Grignard approach, selective lithiation of 3-bromopyridine at a low temperature can be followed by quenching with an acetylating electrophile.[4]
-
Negishi Coupling: This method involves the coupling of an organozinc reagent with an appropriate acyl chloride, catalyzed by a palladium or nickel complex.[5][6]
Q4: How can I detect and quantify isomeric impurities in my product?
A4: The most effective analytical techniques for separating and quantifying isomers of acetyl-bromopyridine are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and allows for their identification based on their mass fragmentation patterns.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for separating isomers with different polarities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers based on the unique chemical shifts and coupling constants of the protons and carbons on the pyridine ring.
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product
Problem: Analysis of the reaction mixture shows significant amounts of 2-acetyl-5-bromopyridine and/or other positional isomers alongside the desired 3-acetyl-5-bromopyridine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Regioselectivity in Direct Acylation: The chosen synthetic route (e.g., attempted Friedel-Crafts acylation) does not favor substitution at the desired position. | Switch to a more regioselective synthetic route. Consider using a Grignard reaction with 3,5-dibromopyridine or a directed ortho-metalation strategy.[2][3] |
| Side Reactions During Grignard Formation: Scrambling of the Grignard reagent or reaction at an unintended position on the pyridine ring. | Optimize Grignard reaction conditions. Use low temperatures (e.g., -78 °C) and consider the use of stabilizing agents like tetramethylethylenediamine (TMEDA) to improve selectivity.[3] |
| Isomerization Under Reaction Conditions: The reaction conditions (e.g., high temperature, strong acid/base) may be promoting isomerization of the product. | Modify reaction conditions. Employ milder reaction conditions, such as lower temperatures and shorter reaction times. |
Issue 2: Low Yield of 3-Acetyl-5-bromopyridine
Problem: The overall yield of the desired product is consistently low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Deactivation of the Pyridine Ring: If attempting a direct acylation, the Lewis acid is deactivating the ring.[1] | Change the synthetic strategy. As mentioned, avoid direct Friedel-Crafts acylation. |
| Incomplete Grignard Reagent Formation: The Grignard reagent from 3,5-dibromopyridine is not forming efficiently. | Ensure anhydrous conditions. Use freshly dried solvents and glassware. Consider using an activating agent for magnesium. |
| Inefficient Coupling in Negishi Reaction: The palladium or nickel catalyst is not active, or the organozinc reagent is not forming correctly.[5][6] | Check the quality of the catalyst and reagents. Ensure the catalyst is active and the organozinc reagent is prepared under appropriate inert conditions. |
Data Presentation
The choice of synthetic route significantly impacts the potential for isomeric impurity formation. The following table provides a qualitative comparison of common approaches.
| Synthetic Route | Expected Regioselectivity | Common Isomeric Impurities | Key Considerations |
| Direct Friedel-Crafts Acylation of 3-Bromopyridine | Poor | 2-acetyl-5-bromopyridine, 4-acetyl-3-bromopyridine | Generally not recommended due to ring deactivation and poor selectivity.[1] |
| Grignard Reaction from 3,5-Dibromopyridine | Good to Excellent | Minimal, if conditions are optimized. | Requires careful control of temperature and anhydrous conditions to ensure selective Grignard formation at the 3-position.[3] |
| Directed ortho-Metalation of 3-Bromopyridine | Good | Potential for other lithiated species. | The choice of a suitable directing group and base is critical for achieving high regioselectivity.[2] |
| Negishi Coupling | Excellent | Minimal | Requires preparation of an organozinc reagent and use of a transition metal catalyst.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-5-bromopyridine via Grignard Reaction
This protocol is based on the selective Grignard formation from 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
N,N-Dimethylacetamide (DMAc) or Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 3,5-dibromopyridine in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
-
Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux.
-
After the magnesium is consumed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of the acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Isomer Separation by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (split mode)
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards for calibration if quantification is required.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Synthetic and analytical workflow for 3-acetyl-5-bromopyridine.
Caption: Troubleshooting logic for managing isomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. heteroletters.org [heteroletters.org]
- 9. raco.cat [raco.cat]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-4-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions with 1-(3-Bromopyridin-4-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The pyridine ring is electron-deficient, which can affect the oxidative addition step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The presence of the ketone functional group may also influence the reaction, although it is generally compatible with many cross-coupling conditions.
Q2: Which types of cross-coupling reactions are suitable for functionalizing this compound?
A2: Several common palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize the C-Br bond of this compound. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3]
-
Negishi Coupling: For the formation of C-C bonds with organozinc reagents.
Q3: What are the recommended starting points for catalyst and ligand selection for Suzuki-Miyaura coupling of this substrate?
A3: For electron-deficient substrates like this compound, catalyst systems that are robust and promote efficient oxidative addition are recommended.[4] Good starting points include:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts like those from the Buchwald group (e.g., XPhos Pd G3).
-
Ligands: Electron-rich and sterically bulky phosphine ligands are often crucial for success.[4][5] Consider using ligands such as XPhos, SPhos, or RuPhos. For less demanding couplings, PPh₃ may be sufficient.[6]
Q4: Which bases are typically used for cross-coupling reactions with bromopyridines?
A4: The choice of base is critical and depends on the specific cross-coupling reaction.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[7][8]
-
Heck: Organic bases such as Et₃N or inorganic bases like NaOAc or K₂CO₃ are typical.[1][9]
-
Sonogashira: Amine bases like Et₃N or piperidine are frequently employed, often in conjunction with a copper(I) co-catalyst.[1]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are generally required.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Strategy |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[4] Use a higher catalyst loading or switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos) to promote the desired catalytic cycle.[4] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring may be challenging for some catalysts. Ensure an active Pd(0) species is present. Using a precatalyst or appropriate ligand can facilitate this step.[4][5] |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can degrade, especially under harsh basic conditions. Use a milder base (e.g., K₃PO₄ instead of stronger bases), ensure anhydrous conditions where appropriate, or consider using a more stable boronic ester (e.g., a pinacol ester).[4] |
| Poor Solubility of Reagents | Ensure all components, especially the base, are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective for Suzuki couplings.[6] |
| Reaction Temperature/Time | The reaction may require higher temperatures or longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[4] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial. |
| Debromination of Starting Material | This can occur in the presence of certain hydride sources. Ensure solvents are anhydrous (unless water is a required co-solvent) and of high purity. |
| Side Reactions involving the Ketone | While generally stable, under certain basic conditions, the ketone could potentially undergo side reactions. If suspected, consider using a milder base or protecting the ketone group, though this is often not necessary. |
Catalyst and Condition Summaries for Cross-Coupling Reactions
The following tables provide starting points for various cross-coupling reactions. Note that optimal conditions will vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions for a Structurally Similar Substrate
Data extrapolated from studies on 1-(3-Bromopyridin-2-yl)ethanone and other bromopyridines.[4][6]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ (2 equiv.) | Dioxane/H₂O (4:1) | 85-95 |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 90 |
| Xantphos Pd G3 (2 mol%) | - | NaOtBu (1.4 equiv.) | Toluene or Dioxane | 80-110 |
Table 2: Sonogashira Coupling Conditions for a Structurally Similar Substrate
Data extrapolated from a study on 2-amino-3-bromopyridines.[1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[7]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[7]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a Buchwald precatalyst, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction tube.[11]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
The filtrate can then be worked up and purified as necessary.
Visualizations
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A logical guide for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of 3-Bromopyridine
This technical support center provides troubleshooting guidance for researchers encountering low yields in the Friedel-Crafts acylation of 3-bromopyridine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a Friedel-Crafts acylation on 3-bromopyridine and observing very low to no product yield. What is the primary reason for this?
A1: The primary reason for the low reactivity of 3-bromopyridine in Friedel-Crafts acylation is the presence of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen acts as a Lewis base and strongly coordinates with the Lewis acid catalyst (e.g., AlCl₃). This coordination has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid is effectively sequestered by the pyridine nitrogen, preventing it from activating the acylating agent (acyl chloride or anhydride) to form the necessary acylium ion electrophile.
-
Substrate Deactivation: The complexation of the Lewis acid with the nitrogen atom places a positive charge on the pyridine ring, making it highly electron-deficient. This deactivates the ring towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.[1][2]
Q2: Are there any modifications to the standard Friedel-Crafts protocol that might improve the yield for 3-bromopyridine?
A2: While direct Friedel-Crafts acylation of 3-bromopyridine is inherently challenging, some strategies can be attempted, though significant improvements in yield are not guaranteed:
-
Choice of Lewis Acid: Milder Lewis acids that have a lower affinity for the pyridine nitrogen might be explored. However, these may not be sufficiently reactive to generate the acylium ion in adequate concentrations.
-
Increased Catalyst Stoichiometry: Using a large excess of the Lewis acid could, in principle, ensure that there is enough catalyst to both complex with the pyridine and activate the acylating agent. However, this often leads to harsh reaction conditions, potential side reactions, and difficult work-ups.
-
High Temperatures: Forcing the reaction with high temperatures can sometimes overcome the activation energy barrier. However, this also increases the likelihood of decomposition and byproduct formation.
Q3: Given the difficulties with direct Friedel-Crafts acylation, what are the recommended alternative methods for acylating 3-bromopyridine?
A3: For a more reliable and higher-yielding acylation of 3-bromopyridine, it is highly recommended to use alternative synthetic strategies that avoid the direct interaction of a Lewis acid with the pyridine nitrogen. The two most effective methods are:
-
Lithiation followed by Acylation: This involves a halogen-metal exchange to create a nucleophilic pyridyl species, which then reacts with an acylating agent.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling): This method involves the formation of an organozinc reagent from 3-bromopyridine, which is then coupled with an acyl chloride in the presence of a palladium catalyst.
These methods are generally more successful because they circumvent the issues of catalyst and substrate deactivation inherent to the Friedel-Crafts approach with pyridinic substrates.
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Lewis acid catalyst deactivation by pyridine nitrogen. 2. Deactivation of the 3-bromopyridine ring towards electrophilic substitution. 3. Insufficiently reactive acylating agent. | 1. Switch to an alternative synthetic method like lithiation-acylation or Negishi coupling. 2. Increase the stoichiometry of the Lewis acid (with caution). 3. Use a more reactive acylating agent (e.g., acyl chloride over anhydride). |
| Formation of Multiple Byproducts | 1. High reaction temperatures leading to decomposition. 2. Side reactions due to excess Lewis acid. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid. 3. Purify starting materials to remove impurities. |
| Starting Material Unchanged | 1. Complete deactivation of the catalyst. 2. Reaction temperature is too low. | 1. Confirm the anhydrous nature of the reaction conditions. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Consider an alternative synthetic route. |
Experimental Protocols for Alternative Acylation Methods
Due to the inherent limitations of the direct Friedel-Crafts acylation of 3-bromopyridine, the following protocols for alternative, more effective methods are provided.
Protocol 1: Acylation via Lithiation of 3-Bromopyridine
This method involves the generation of 3-lithiopyridine via halogen-metal exchange, followed by quenching with an appropriate acylating agent.[3][4][5]
Materials:
-
3-Bromopyridine
-
Anhydrous toluene or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride or ester (e.g., ethyl acetate, N,N-dimethylacetamide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Dissolve 3-bromopyridine (1.0 eq) in anhydrous toluene or THF and cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[3]
-
Acylation: To the solution of 3-lithiopyridine at -78 °C, add the acylating agent (1.1 eq) dropwise. The choice of acylating agent will determine the final product (e.g., adding ethyl acetate will yield 3-acetylpyridine after workup).
-
Quenching and Work-up: After the addition of the acylating agent, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Acylation via Negishi Cross-Coupling
This protocol involves the formation of a 3-pyridylzinc reagent, which then undergoes a palladium-catalyzed cross-coupling reaction with an acyl chloride.[6][7]
Materials:
-
3-Bromopyridine
-
Activated Zinc dust
-
Anhydrous THF
-
Acyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Organozinc Reagent: In a flame-dried flask under an inert atmosphere, stir activated zinc dust in anhydrous THF. Add 3-bromopyridine and gently heat the mixture to initiate the formation of the organozinc reagent. The reaction is typically monitored by the disappearance of the zinc metal.
-
Coupling Reaction: In a separate flask, dissolve the acyl chloride and the palladium catalyst in anhydrous THF. To this solution, add the freshly prepared 3-pyridylzinc reagent via cannula.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS). Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the acylation of 3-bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Technical Support Center: Grignard Reactions with Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation in Grignard reactions involving 2-, 3-, and 4-bromopyridines.
Troubleshooting Guide
This guide addresses common problems encountered during the Grignard reaction with bromopyridines, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My Grignard reaction with bromopyridine is resulting in a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is happening?
A1: The most common byproduct in Grignard reactions with aryl halides, including bromopyridines, is a homocoupling product, in this case, a bipyridyl. This occurs through a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted bromopyridine.[1][2] The formation of this byproduct is particularly prevalent in these reactions.
Potential Causes:
-
High local concentration of bromopyridine: Adding the bromopyridine too quickly to the magnesium turnings can lead to a high local concentration, favoring the reaction between the newly formed Grignard reagent and the starting material.
-
Elevated reaction temperature: Higher temperatures can increase the rate of the homocoupling side reaction.[1]
-
Radical pathways: The formation of the Grignard reagent can involve radical intermediates, which can lead to dimerization.[2]
Solutions:
-
Slow Addition: Add the solution of bromopyridine in an anhydrous ether solvent (like THF or diethyl ether) dropwise to the magnesium turnings. This maintains a low concentration of the starting halide.
-
Temperature Control: Maintain a low to moderate reaction temperature. For many Grignard reactions with bromopyridines, initiation may require gentle warming, but the reaction should be controlled to avoid excessive refluxing.[3]
-
Use of Catalysts: Certain catalysts, such as cobalt(II) chloride, have been shown to increase the yield of the desired alkylpyridines, though the mechanism is thought to involve the formation of a coordination complex that aids nucleophilic substitution.[4] For cross-coupling reactions, catalysts like those based on nickel or palladium are often employed.
Q2: I am trying to perform a Grignard reaction with 2-bromopyridine and observe significant formation of 2,2'-bipyridine. Are there specific challenges with this isomer?
A2: Yes, the formation of Grignard reagents from 2-halopyridines is known to be more challenging compared to the 3- and 4-isomers, often leading to lower yields of the desired product and a higher propensity for homocoupling.[5][6]
Potential Causes:
-
Chelation: The nitrogen atom in the 2-position can chelate with the magnesium, influencing the reactivity of the Grignard reagent.
-
Instability: 2-pyridyl Grignard reagents can be less stable, leading to a higher likelihood of side reactions.
Solutions:
-
Grignard Exchange (Halogen-Magnesium Exchange): A common strategy to circumvent the direct formation of the Grignard reagent from 2-bromopyridine and magnesium is to use a Grignard exchange reaction. This involves reacting the 2-bromopyridine with a pre-formed, more stable Grignard reagent like isopropylmagnesium chloride (iPrMgCl). This exchange is often rapid and can be performed at low temperatures, minimizing byproduct formation.[7]
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C or below) can help to stabilize the 2-pyridyl Grignard reagent and reduce the rate of homocoupling.[5]
Q3: My Grignard reaction is sluggish and does not initiate easily. What can I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often related to the quality of the magnesium or the presence of inhibitors.
Potential Causes:
-
Magnesium Oxide Layer: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware or solvent can quench the reaction.
-
Inactive Bromopyridine: While less common, impurities in the bromopyridine could inhibit the reaction.
Solutions:
-
Activation of Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-formed Grignard reagent to the flask. The disappearance of the iodine color or the evolution of gas (ethane from 1,2-dibromoethane) indicates activation.[1][8]
-
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Gentle Heating: Gentle warming of the flask can sometimes be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in Grignard reactions with bromopyridines?
A1: The primary byproduct is the homocoupling product, resulting in the formation of bipyridyls (e.g., 2,2'-bipyridine from 2-bromopyridine).[5] Other potential byproducts can arise from reactions with the solvent (if the solvent is not completely inert) or from the presence of oxygen, which can lead to the formation of pyridinols after workup.
Q2: How does the position of the bromine atom on the pyridine ring affect byproduct formation?
A2: The position of the bromine atom significantly influences the stability and reactivity of the corresponding pyridyl Grignard reagent. 2-pyridyl Grignard reagents are generally less stable and more prone to homocoupling compared to 3- and 4-pyridyl Grignard reagents.[6] This is attributed to the proximity of the nitrogen atom.
Q3: Can I use solvents other than THF or diethyl ether?
A3: Tetrahydrofuran (THF) and diethyl ether are the most common and recommended solvents for Grignard reactions because they are relatively inert and effectively solvate and stabilize the Grignard reagent.[9] While other ether-based solvents can be used, it is crucial to ensure they are anhydrous and do not react with the Grignard reagent. The use of non-polar co-solvents like toluene has been reported in some cases to reduce side reactions.[3]
Q4: How can I quantitatively analyze the byproducts in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the products and byproducts in your reaction mixture.[10] By using an internal standard, you can determine the relative amounts of each component. High-performance liquid chromatography (HPLC) can also be used for analysis.
Quantitative Data on Byproduct Formation
The following tables summarize available quantitative data on the yields of desired products and the formation of byproducts in Grignard reactions with bromopyridines under various conditions.
Table 1: Yield of 2-Substituted Pyridines via Bromine-Magnesium Exchange with 2-Bromopyridine [7]
| Electrophile | Product | Yield (%) |
| D₂O | 2-Deuteriopyridine | >95 |
| PhCHO | Phenyl(pyridin-2-yl)methanol | 81 |
| I₂ | 2-Iodopyridine | 91 |
| PhCOCl | Phenyl(pyridin-2-yl)methanone | 35 |
Reaction Conditions: 2-Bromopyridine reacted with iPrMgCl in THF at room temperature, followed by quenching with the electrophile.
Table 2: Yield of 3-Substituted Pyridines via Bromine-Magnesium Exchange with 3-Bromopyridine [7]
| Electrophile | Product | Yield (%) |
| D₂O | 3-Deuteriopyridine | >95 |
| PhCHO | Phenyl(pyridin-3-yl)methanol | 85 |
| I₂ | 3-Iodopyridine | 92 |
| PhCOCl | Phenyl(pyridin-3-yl)methanone | 68 |
Reaction Conditions: 3-Bromopyridine reacted with iPrMgCl in THF at room temperature, followed by quenching with the electrophile.
Table 3: Comparison of Yields for Bipyridine Synthesis via Ligand-Coupling of Pyridyl Grignard Reagents [11]
| Bipyridine Linkage | Grignard Method Yield (%) | Organolithium Method Yield (%) |
| 2,2'-Bipyridine | 75 | 80 |
| 2,3'-Bipyridine | 82 | 78 |
| 2,4'-Bipyridine | 79 | Not accessible |
Reaction Conditions: Pyridyl Grignard formed in situ using i-PrMgCl·LiCl and reacted with a pyridylsulfonium salt.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation from Bromopyridine and Reaction with an Electrophile
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
Materials:
-
Magnesium turnings
-
Bromopyridine (2-, 3-, or 4-isomer)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Electrophile (e.g., aldehyde, ketone)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to bromopyridine) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of anhydrous solvent to just cover the magnesium. In the dropping funnel, prepare a solution of the bromopyridine (1.0 equivalent) in the anhydrous solvent. Add a small portion of the bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If initiation is slow, gentle warming may be applied.
-
Grignard Formation: Once the reaction has started, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the electrophile (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition of the electrophile is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.
Protocol 2: Grignard Exchange Reaction with 2-Bromopyridine
This protocol is particularly useful for generating 2-pyridyl Grignard reagents while minimizing homocoupling.
Materials:
-
2-Bromopyridine
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Set up a dry, inert gas-flushed flask with a magnetic stirrer and a dropping funnel.
-
Reaction Setup: Place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF in the reaction flask and cool it to the desired temperature (typically 0 °C to room temperature, as specified in the literature).
-
Grignard Exchange: Add the isopropylmagnesium chloride solution (1.0-1.2 equivalents) dropwise to the stirred solution of 2-bromopyridine. The exchange reaction is usually rapid. Stir the mixture for 30-60 minutes at the same temperature.
-
Reaction with Electrophile: Add the electrophile (1.0 equivalent), either neat or as a solution in anhydrous THF, dropwise to the newly formed 2-pyridylmagnesium chloride solution at the appropriate temperature (often a low temperature like -78 °C to 0 °C is preferred for the addition step).
-
Reaction Completion and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Main reaction pathways in a Grignard reaction with bromopyridine.
Caption: A typical experimental workflow for Grignard synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Bioactive Landscape of 1-(3-Bromopyridin-4-YL)ethanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of derivatives of 1-(3-Bromopyridin-4-YL)ethanone, a key synthetic intermediate. While direct experimental data for this specific positional isomer is limited in publicly available literature, this document leverages data from related bromopyridine and 4-acetylpyridine derivatives to offer insights into potential therapeutic applications, guide future research, and provide standardized experimental protocols for evaluation.
The this compound molecule presents two key functional handles for derivatization: the acetyl group at the 4-position and the bromine atom at the 3-position. Modifications at these sites can lead to a diverse array of compounds with a wide spectrum of anticipated biological activities, including anticancer and antimicrobial effects.[1][2]
Potential Synthetic Modifications and Anticipated Biological Activities
The primary routes for derivatization of this compound involve reactions at the ketone moiety and substitution of the bromine atom. These modifications can lead to several classes of compounds with potential therapeutic value.
-
Derivatives from Ketone Group Modification :
-
Chalcones : Formed via Claisen-Schmidt condensation with various aromatic aldehydes, chalcones are a well-established class of compounds with broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
-
Schiff Bases : Condensation with primary amines yields Schiff bases, which, along with their metal complexes, are widely investigated for their antibacterial, antifungal, and antitumor properties.[1]
-
Thiosemicarbazones : Reaction with thiosemicarbazide produces thiosemicarbazones, known for their potent antimicrobial and anticancer activities.[1]
-
-
Derivatives from Bromine Atom Substitution :
-
Cross-Coupling Reactions : The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[1][2]
-
Nucleophilic Substitution : The bromo group can be displaced by various nucleophiles, including amines and thiols, to generate a library of substituted pyridines.[2]
-
Comparative Biological Activity Data of Related Pyridine Derivatives
Due to the scarcity of specific data for this compound derivatives, this section presents data from structurally related compounds to provide a comparative context for potential biological activities.
Anticancer Activity
Pyridine derivatives are known to exhibit significant anticancer activity.[3][4][5] The tables below summarize the activity of representative pyridine-containing compounds against various cancer cell lines.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Pyridinyl-pyrazolyl-indole | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Leukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, Ovarian | Broad-spectrum, significant growth inhibition at 10 µM | [6] |
| Thieno[2,3-c]pyridine | Diethyl 2-(2-(thiomorpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | MCF7 (Breast) | 16.4 | [7] |
| Thieno[2,3-c]pyridine | Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | HSC3 (Head and Neck) | 14.5 | [7] |
| Sulfonylurea | N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [8] |
Antimicrobial Activity
Bromopyridine and other pyridine derivatives have demonstrated notable antimicrobial properties.[9][10] The following table presents minimum inhibitory concentration (MIC) data for related compounds against various microbial strains.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | 6-bromo-2-(substituted phenyl)-1H-imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae, A. niger, P. chrysogenium | Potent activity at 100 and 200 µ g/disc | [11] |
| Pyridine-based salts | N-alkylated pyridine salts | S. aureus, E. coli | MIC values around 55-56% inhibition at 100 µg/mL | [9] |
| Oxazolidinone | 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity, similar to linezolid | [12] |
| 1,3,4-Oxadiazole | Aniline derivatives with 1,3,4-oxadiazole | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control, and the GI₅₀ or IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Microorganism Preparation : Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity.
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation : Each well is inoculated with the prepared microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for synthesis and biological evaluation.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an underexplored area, the rich chemistry of the pyridine nucleus and the known activities of related compounds suggest that this scaffold holds significant promise for the development of novel therapeutic agents. The data from analogous structures indicate that derivatives of this compound are likely to possess both anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis of diverse libraries of derivatives based on this scaffold and their subsequent evaluation using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The versatility of the this compound building block, coupled with the established biological potential of the pyridine core, makes it a highly attractive starting point for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Characterization of 1-(3-Bromopyridin-4-YL)ethanone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characterization of reaction products derived from 1-(3-bromopyridin-4-yl)ethanone. Due to the limited availability of direct experimental NMR data for this compound and its derivatives in the surveyed literature, this guide utilizes predicted NMR data for the target compound and its reaction products. This predicted data is based on the analysis of its commercially available isomer, 1-(3-bromopyridin-2-yl)ethanone, and general principles of NMR spectroscopy. For comparison, experimental data for an alternative starting material, 1-(3-chloropyridin-2-yl)ethanone, is also presented.
This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis by providing detailed experimental protocols for key transformations and a framework for the characterization of the resulting products.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its derivatives, alongside the experimental data for the alternative starting material, 1-(3-chloropyridin-2-yl)ethanone. All predicted data is clearly indicated.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Predicted/Experimental) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.85 (Predicted) | s | - |
| H-5 | 7.50 (Predicted) | d | 4.8 | |
| H-6 | 8.65 (Predicted) | d | 4.8 | |
| -CH₃ | 2.65 (Predicted) | s | - | |
| 1-(3-Phenylpyridin-4-yl)ethanone (Suzuki Product) | H-2 | 8.90 (Predicted) | s | - |
| H-5 | 7.60-7.40 (Predicted) | m | - | |
| H-6 | 8.70 (Predicted) | d | 4.8 | |
| Phenyl-H | 7.60-7.40 (Predicted) | m | - | |
| -CH₃ | 2.70 (Predicted) | s | - | |
| 1-(3-(Phenylamino)pyridin-4-yl)ethanone (Buchwald-Hartwig Product) | H-2 | 8.70 (Predicted) | s | - |
| H-5 | 7.40-7.00 (Predicted) | m | - | |
| H-6 | 8.50 (Predicted) | d | 4.8 | |
| Phenyl-H | 7.40-7.00 (Predicted) | m | - | |
| NH | 9.50 (Predicted) | s (br) | - | |
| -CH₃ | 2.60 (Predicted) | s | - | |
| 1-(3-Chloropyridin-2-yl)ethanone [1] | H-4 | 7.85[1] | dd | 8.1, 1.5 |
| H-5 | 7.40[1] | dd | 8.1, 4.6 | |
| H-6 | 8.55[1] | dd | 4.6, 1.5 | |
| -CH₃ | 2.72[1] | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) (Predicted/Experimental) |
| This compound | C=O | 200.5 (Predicted) |
| C-2 | 152.0 (Predicted) | |
| C-3 | 125.0 (Predicted) | |
| C-4 | 145.0 (Predicted) | |
| C-5 | 122.0 (Predicted) | |
| C-6 | 150.0 (Predicted) | |
| -CH₃ | 28.0 (Predicted) | |
| 1-(3-Phenylpyridin-4-yl)ethanone (Suzuki Product) | C=O | 201.0 (Predicted) |
| Pyridine-C | 155-120 (Predicted) | |
| Phenyl-C | 140-125 (Predicted) | |
| -CH₃ | 28.5 (Predicted) | |
| 1-(3-(Phenylamino)pyridin-4-yl)ethanone (Buchwald-Hartwig Product) | C=O | 200.0 (Predicted) |
| Pyridine-C | 158-115 (Predicted) | |
| Phenyl-C | 142-118 (Predicted) | |
| -CH₃ | 27.5 (Predicted) | |
| 1-(3-Chloropyridin-2-yl)ethanone [1] | C=O | 199.8[1] |
| C-2 | 152.3[1] | |
| C-3 | 131.5[1] | |
| C-4 | 139.0[1] | |
| C-5 | 123.5[1] | |
| C-6 | 148.0[1] | |
| -CH₃ | 26.8[1] |
Experimental Protocols
The following are detailed methodologies for the key reactions discussed in this guide.
General Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.[1]
-
¹H NMR Acquisition : Spectra are recorded on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition : Spectra are recorded on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]
-
Data Processing : The spectra are Fourier-transformed, phase-corrected, and referenced to the TMS signal (0.00 ppm).
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from general procedures for the Suzuki coupling of bromopyridines.
-
Reaction Setup : To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition : Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition and Reaction : Evacuate and backfill the flask with argon. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Heat the mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC.
-
Work-up : After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-phenylpyridin-4-yl)ethanone.
Buchwald-Hartwig Amination of this compound with Aniline
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromopyridines.
-
Reaction Setup : To a dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Reagent Addition : Add sodium tert-butoxide (1.4 mmol). Seal the tube, and evacuate and backfill with argon.
-
Solvent and Amine Addition : Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).
-
Reaction : Heat the mixture to 100 °C and stir for 16-24 hours, monitoring the reaction by TLC.
-
Work-up : After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-(phenylamino)pyridin-4-yl)ethanone.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Suzuki Coupling Experimental Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Comparison of Starting Materials.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(3-Bromopyridin-4-YL)ethanone Derivatives
For researchers, scientists, and drug development professionals working with pyridine-based scaffolds, the precise and accurate characterization of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of the mass spectrometric analysis of 1-(3-Bromopyridin-4-YL)ethanone and its positional isomers, offering insights into their fragmentation patterns and outlining experimental protocols to aid in their differentiation and quantification. While specific peer-reviewed comparative studies on this exact set of isomers are limited, this guide consolidates typical mass spectrometric behaviors of brominated pyridine derivatives to provide a robust analytical framework.
Performance Comparison: Differentiating Isomers by Mass Spectrometry
The primary challenge in the analysis of this compound and its alternatives, such as the 2-yl and 3-yl acetyl isomers, lies in their identical molecular weight (200.03 g/mol ).[1][2] Consequently, differentiation relies on chromatographic separation and subtle differences in their fragmentation patterns upon tandem mass spectrometry (MS/MS). The following table summarizes expected and illustrative quantitative data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Table 1: Comparative LC-MS/MS Data for Isomeric Acetyl-Bromopyridines
| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Relative Intensity (%) | Predicted Retention Time (min) |
| This compound | 200/202 | 158/160 ([M+H-C₂H₂O]⁺) | 100 | 5.2 |
| 121 ([M+H-Br]⁺) | 45 | |||
| 1-(3-Bromopyridin-2-YL)ethanone | 200/202 | 158/160 ([M+H-C₂H₂O]⁺) | 100 | 5.8 |
| 121 ([M+H-Br]⁺) | 60 | |||
| 1-(5-Bromopyridin-3-YL)ethanone | 200/202 | 158/160 ([M+H-C₂H₂O]⁺) | 100 | 6.1 |
| 121 ([M+H-Br]⁺) | 30 |
Note: The data presented is illustrative and based on typical performance for isomeric compounds. Actual results may vary based on specific instrumentation and conditions.
Deciphering the Fragments: Mass Spectral Characteristics
The mass spectrum of this compound and its isomers is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in peaks at m/z 200 and 202.[1] Upon collision-induced dissociation (CID), the primary fragmentation pathways are predictable based on the analysis of similar structures like 1-(3-bromopyridin-2-yl)ethanone.[1]
The most common fragmentation involves the neutral loss of ketene (C₂H₂O, 42 Da) from the protonated acetyl group, leading to a prominent product ion at m/z 158/160. Another significant fragmentation pathway is the loss of the bromine radical, resulting in an ion at m/z 121. The relative intensities of these fragments can vary between isomers due to the influence of the substituent positions on bond stabilities and ionization efficiencies, providing a basis for their differentiation.
Experimental Protocols
To achieve reliable and reproducible results, the following detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
GC-MS Analysis Protocol
GC-MS is a suitable technique for the analysis of these relatively volatile compounds.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50 °C for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
LC-MS/MS Analysis Protocol
LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions from the precursor ion (m/z 200/202) to the major product ions.
-
Visualizing the Workflow and Potential Biological Context
To provide a clearer understanding of the analytical process and the potential relevance of these compounds, the following diagrams have been generated.
Pyridine-containing compounds are known to act as kinase inhibitors. While the specific targets of this compound derivatives are not yet elucidated, a potential mechanism of action could involve the inhibition of signaling pathways frequently dysregulated in diseases like cancer, such as the MAPK pathway.
References
A Comparative Guide to the Synthesis of 1-(3-Bromopyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 1-(3-Bromopyridin-4-YL)ethanone, a key building block in the development of novel therapeutics. The following sections detail two primary synthetic strategies: the Weinreb amide synthesis and directed ortho-metalation, offering objective comparisons of their performance based on experimental data.
Comparative Data Summary
| Parameter | Method 1: Weinreb Amide Synthesis | Method 2: Directed Ortho-metalation |
| Starting Material | 3-Bromoisonicotinic acid | 3-Bromopyridine |
| Key Reagents | Oxalyl chloride, N,O-dimethylhydroxylamine HCl, Methyllithium | Lithium diisopropylamide (LDA), N-Methoxy-N-methylacetamide |
| Overall Yield | Moderate | Good |
| Reaction Time | Multi-step, longer overall time | One-pot, shorter reaction time |
| Scalability | Readily scalable | Scalability may require optimization of cryogenic conditions |
| Purity of Crude Product | Generally high | May require careful purification to remove side-products |
| Key Advantages | High selectivity, avoids over-addition of the organometallic reagent. | Utilizes a commercially available starting material directly. |
| Key Disadvantages | Requires the preparation of the starting carboxylic acid, which can be low-yielding. | Requires cryogenic temperatures and strictly anhydrous conditions. |
Method 1: Weinreb Amide Synthesis from 3-Bromoisonicotinic Acid
This two-step approach involves the conversion of 3-bromoisonicotinic acid to a Weinreb amide, which is then reacted with an organometallic reagent to furnish the desired ketone. This method is known for its high selectivity and the prevention of over-addition, a common issue with the addition of organometallic reagents to carboxylic acid derivatives.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-N-methoxy-N-methylisonicotinamide (Weinreb Amide)
A solution of 3-bromoisonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane is treated with oxalyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is then dissolved in fresh anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 equivalents). The reaction is stirred overnight at room temperature. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Weinreb amide, which can be purified by column chromatography.
Step 2: Synthesis of this compound
The purified 3-bromo-N-methoxy-N-methylisonicotinamide (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of methyllithium or methylmagnesium bromide (1.2 equivalents) in an appropriate solvent is added dropwise. The reaction is stirred at -78 °C for 2-3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Method 2: Directed Ortho-metalation of 3-Bromopyridine
This method offers a more direct approach, starting from commercially available 3-bromopyridine. The key step is a regioselective deprotonation at the 4-position, facilitated by a directed metalating group (in this case, the bromine atom and the pyridine nitrogen), followed by quenching with an acetylating agent.
Experimental Protocol
To a solution of 3-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. The mixture is stirred at this temperature for 1-2 hours to ensure the formation of the 4-lithiated species. Subsequently, N-methoxy-N-methylacetamide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at the same temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield this compound.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Logical Workflow for Method Validation
Caption: Logical workflow for the validation of a synthetic route.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the functionalization of heteroaromatic compounds like pyridines. The choice of the palladium catalyst is a critical factor that dictates the efficiency, selectivity, and overall success of the coupling of bromopyridines. This guide provides a comparative overview of various palladium catalysts, supported by experimental data, to assist in the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The selection of the palladium precursor and the accompanying ligand is pivotal in the Suzuki coupling of bromopyridines. The electronic properties of the pyridine ring can influence the catalytic cycle, making the choice of ligand crucial for high yields. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of bromopyridine derivatives, based on literature data. It is important to note that direct comparison under identical conditions is often challenging due to variations in substrates and reaction parameters in the reported literature.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Arylboronic acid | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Arylboronic acid | High (mono-arylated) |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Arylboronic acid | High (di-arylated) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Arylboronic acid | Effective (mono-arylated) |
| Pd(OAc)₂ | - | K₂CO₃ | EtOH/H₂O | Reflux | 0.5 | 3-Bromopyridine | Phenylboronic acid | 95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Bromopyridine | Phenylboronic acid | 92 |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 2-Bromopyridine | Phenylboronic acid | 85 |
Note: The yields are as reported in the respective sources and may vary based on the specific arylboronic acid used and the scale of the reaction. "Good to Better" and "High" are qualitative descriptions from the source.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows. This protocol serves as a starting point and may require optimization for specific substrates and catalysts.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the Suzuki coupling reaction and a comparative study of different catalysts.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Workflow for a comparative study of palladium catalysts.
Assessing the Purity of Synthesized 1-(3-Bromopyridin-4-YL)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. 1-(3-Bromopyridin-4-YL)ethanone is a valuable building block in medicinal chemistry, and ensuring its purity is paramount. This guide provides a comparative overview of the common analytical techniques used to assess the purity of synthesized this compound, alongside a discussion of potential alternatives.
Purity Assessment Methodologies
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the presence of impurities, such as unreacted starting materials, isomeric byproducts, and side-reaction products.
Table 1: Comparison of Purity Assessment Techniques for this compound
| Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of non-volatile impurities. | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile impurities and byproducts. | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Conforms to structure |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups, absence of key functional group impurities. | Conforms to reference |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized product.
Instrumentation and Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all volatile components.
-
MS Detector: Electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any structurally related impurities.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Data (based on analogous compounds):
-
A singlet for the methyl protons of the acetyl group.
-
Signals in the aromatic region corresponding to the pyridine ring protons.
Infrared (IR) Spectroscopy
Objective: To verify the presence of key functional groups.
Instrumentation and Conditions:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a thin film on a salt plate or as a KBr pellet.
Expected IR Data (based on analogous compounds):
-
A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.
-
Bands in the aromatic region (1600-1400 cm⁻¹) corresponding to the pyridine ring.
Alternatives to this compound
The choice of a building block in drug discovery is often guided by its reactivity, availability, and the desired final molecular structure. Several alternatives to this compound exist, primarily its isomers and other substituted pyridine derivatives.
Table 2: Comparison with Alternative Building Blocks
| Compound | Key Differences | Potential Advantages |
| 1-(3-Bromopyridin-2-YL)ethanone | Isomer with the acetyl group at the 2-position. | Different reactivity profile due to the proximity of the nitrogen atom to the acetyl group.[1] |
| 1-(5-Bromopyridin-3-YL)ethanone | Isomer with bromine at the 5-position and acetyl at the 3-position. | May offer different substitution patterns in subsequent reactions. |
| Other Halogenated Pyridine Ketones | Use of other halogens (Cl, I) or different substitution patterns. | Can modulate reactivity in cross-coupling reactions. |
The selection of an appropriate isomer or analog is crucial and depends on the specific synthetic strategy and the desired biological target.[2]
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and the logical relationship between different analytical techniques.
References
A Comparative Spectroscopic Guide to Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of the three bromopyridine isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the distinct spectroscopic properties of these isomers is crucial for their unambiguous identification, characterization, and utilization as key building blocks in pharmaceutical and materials science research. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in clearly structured tables for straightforward comparison. Detailed experimental protocols for each technique are also provided to ensure reproducibility.
Introduction to Bromopyridine Isomers
Bromopyridines are a class of heterocyclic compounds where a bromine atom is substituted on the pyridine ring. The position of the bromine atom significantly influences the electronic properties and, consequently, the spectroscopic characteristics of the molecule. These isomers are widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecular architectures.
Data Presentation
The following tables summarize the key spectroscopic data for 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine.
¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromopyridine | 8.36 (ddd, J=4.8, 2.0, 0.8 Hz, 1H, H6), 7.56 (td, J=7.7, 2.0 Hz, 1H, H4), 7.49 (ddd, J=7.7, 4.8, 0.8 Hz, 1H, H5), 7.26 (ddd, J=7.7, 7.7, 0.8 Hz, 1H, H3) |
| 3-Bromopyridine | 8.68 (dd, J=2.4, 0.8 Hz, 1H, H2), 8.52 (dd, J=4.8, 1.6 Hz, 1H, H6), 7.80 (ddd, J=8.0, 2.4, 1.6 Hz, 1H, H4), 7.19 (ddd, J=8.0, 4.8, 0.8 Hz, 1H, H5) |
| 4-Bromopyridine | 8.55 (dd, J=4.8, 1.6 Hz, 2H, H2, H6), 7.55 (dd, J=4.8, 1.6 Hz, 2H, H3, H5) |
¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Bromopyridine | 150.3 (C6), 142.4 (C2), 138.6 (C4), 128.4 (C5), 122.8 (C3) |
| 3-Bromopyridine | 150.0 (C6), 147.5 (C2), 140.0 (C4), 127.8 (C5), 120.6 (C3) |
| 4-Bromopyridine | 151.1 (C2, C6), 133.2 (C4), 127.2 (C3, C5) |
Infrared (IR) Spectroscopic Data (Neat)
| Isomer | Key Absorption Bands (cm⁻¹) | Assignment |
| 2-Bromopyridine | 3050-3000, 1580, 1560, 1450, 1420, 1120, 750 | C-H stretch (aromatic), C=C and C=N ring stretch, C-Br stretch |
| 3-Bromopyridine | 3080-3020, 1575, 1565, 1465, 1410, 1100, 780, 700 | C-H stretch (aromatic), C=C and C=N ring stretch, C-Br stretch |
| 4-Bromopyridine | 3060-3010, 1585, 1550, 1470, 1380, 1060, 810 | C-H stretch (aromatic), C=C and C=N ring stretch, C-Br stretch |
Mass Spectrometry Data (Electron Ionization)
The mass spectra of all three isomers are characterized by a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. The primary fragmentation pathway involves the loss of the bromine radical followed by the elimination of hydrogen cyanide (HCN).
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structure |
| 2-Bromopyridine | 157/159 | 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺) |
| 3-Bromopyridine | 157/159 | 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺)[1] |
| 4-Bromopyridine | 157/159 | 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺) |
UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 2-Bromopyridine | ~235, ~275 | Data not readily available |
| 3-Bromopyridine | ~230, ~265 | Data not readily available |
| 4-Bromopyridine | ~230, ~260 | Data not readily available for free base; values are for the hydrochloride salt. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromopyridine isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A typical experiment involves a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 to 64 scans are generally sufficient.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : For liquid isomers (2- and 3-bromopyridine), place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Sample Preparation (ATR) : For the solid isomer (4-bromopyridine), an Attenuated Total Reflectance (ATR) accessory is recommended. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Data Acquisition : Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally adequate.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the bromopyridine isomer in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Scan a mass-to-charge (m/z) range of approximately 40-200 to detect the molecular ion and key fragments.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺ and M+2) and the major fragment ions to elucidate the fragmentation pathway.[1]
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the bromopyridine isomer in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the spectroscopic comparison of bromopyridine isomers.
Caption: Experimental workflow for spectroscopic comparison.
References
Evaluating New Ligands for the Amination of 1-(3-Bromopyridin-4-YL)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a wide array of molecules, including pharmaceuticals and materials. The choice of ligand is paramount to the success of this reaction, influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of various phosphine ligands for the amination of the synthetically important building block, 1-(3-Bromopyridin-4-YL)ethanone.
While specific experimental data for the amination of this compound is not extensively available in published literature, this guide compiles data from structurally similar substrates to provide a valuable starting point for ligand selection and reaction optimization. The electron-withdrawing nature of the acetyl group at the 4-position of the pyridine ring can influence the reactivity of the C-Br bond, making judicious ligand choice essential.
Performance Comparison of Phosphine Ligands
The following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of bromopyridine derivatives that are structurally related to this compound. This data serves as a useful proxy for predicting ligand efficacy for the target substrate.
| Ligand | Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (±)-BINAP | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | NaOtBu | Toluene | 80 | 4 | 60 | [1] |
| RuPhos | 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 | [2] |
| SPhos | 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 | [2] |
| BINAP | 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 | [2] |
| RuPhos Precatalyst | 3-bromo-2-aminopyridine | Morpholine | RuPhos-Pd-G3 | LiHMDS | THF | 65 | 16 | 83 | [2] |
| BrettPhos Precatalyst | 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-Pd-G3 | LiHMDS | THF | 65 | 16 | 78 | [2] |
| Josiphos | 3-chloropyridine | Primary Amine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 100 | - | High | [3] |
Note: The data presented is for analogous substrates and the performance with this compound may vary. Optimization of reaction conditions is recommended for each new ligand-substrate combination.
Experimental Protocols
Below is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar heteroaryl halides and should be adapted and optimized for specific ligands and amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Analytical tools for reaction monitoring (TLC, GC-MS, LC-MS)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol%) and the base (e.g., 1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.
-
Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Seal the reaction vessel and remove it from the glovebox (if applicable).
-
Reaction Execution: Place the reaction vessel on a preheated heating plate and stir the mixture vigorously for the desired time (typically 4-24 hours) at the appropriate temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Visualizing the Process
To better understand the experimental design and the underlying chemical transformation, the following diagrams are provided.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Screening of 1-(3-Bromopyridin-4-YL)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The compound 1-(3-Bromopyridin-4-YL)ethanone is a versatile synthetic intermediate, offering multiple points for chemical modification to generate diverse libraries of analogs for biological screening. Its reactive ketone group and the strategically placed bromine atom on the electron-deficient pyridine ring allow for the exploration of a wide chemical space, paving the way for the discovery of novel therapeutic agents.
This guide provides a comparative overview of potential biological targets for analogs of this compound, supported by experimental data from related pyridine derivatives and detailed protocols for key screening assays. While specific screening data for analogs of this particular molecule is limited in public literature, the known biological activities of similar compounds provide a strong rationale for their investigation as potential kinase inhibitors and anticancer agents.
Potential Analogs and Anticipated Biological Activities
The structural features of this compound allow for the synthesis of several classes of analogs through modifications at the ketone group and substitution of the bromine atom.
1. Analogs from Ketone Group Modification:
-
Chalcones: Synthesized via Claisen-Schmidt condensation with various aromatic aldehydes, chalcones are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
-
Thiosemicarbazones: Formed by reacting the ketone with thiosemicarbazide, these compounds are known for their potent anticancer and antimicrobial activities.
-
Schiff Bases: Resulting from the condensation reaction with primary amines, Schiff bases are versatile intermediates and have shown a range of biological activities.
2. Analogs from Bromine Atom Substitution:
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This diversification is crucial for exploring structure-activity relationships (SAR). Many potent kinase inhibitors feature such substituted pyridine cores.
Comparative Biological Data of Pyridine-Based Analogs
| Compound Class | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-pyridine derivatives | Caco-2 | 7.83 ± 0.5 | Doxorubicin | 12.49 ± 1.1 |
| HepG-2 | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.2 | |
| Pyridine-ureas | MCF-7 | 0.22 | Doxorubicin | 1.93 |
| VEGFR-2 | 3.93 ± 0.73 | Sorafenib | - | |
| Pyrrolopyridine-pyridone | Met Kinase | 0.0018 | - | - |
| Flt-3 Kinase | 0.004 | - | - | |
| VEGFR-2 | 0.027 | - | - | |
| Aminopyridine scaffold | VRK1 | 0.150 | - | - |
| Pyridine-thiazole hybrids | HL-60 | 0.57 | Doxorubicin | - |
Data is compiled from studies on various pyridine-based compounds to illustrate the potential activities of this compound analogs.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of compound libraries. Below are protocols for key assays relevant to the potential biological activities of this compound analogs.
Kinase Inhibition Assay (e.g., FLT3 Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the test compound solution.[6]
-
Add 5 µL of a solution containing the FLT3 kinase and the substrate to each well.[6]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Km for FLT3.[6]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves two steps:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.[10]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Incubate the plate in the dark for at least 2 hours at room temperature.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC50 value.
Visualizations
Synthetic Workflow for Analog Generation
The following diagram illustrates the potential synthetic pathways to generate a diverse library of analogs from this compound.
Caption: Synthetic routes to potential bioactive analogs.
Potential Signaling Pathway Inhibition
Many pyridine-containing compounds are known to function as kinase inhibitors. A generalized signaling pathway that could be targeted by such analogs is the MAP kinase pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the MAPK signaling pathway.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
Safety Operating Guide
Safe Disposal of 1-(3-Bromopyridin-4-YL)ethanone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3-Bromopyridin-4-YL)ethanone, ensuring the protection of personnel and the environment.
Key Chemical Identifiers and Hazard Information
A clear understanding of the compound's properties is the first step in safe handling. Below is a summary of key identifiers for this compound.
| Identifier | Value |
| CAS Number | 111043-06-2[1] |
| Molecular Formula | C₇H₆BrNO[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Hazard Pictogram | GHS07 (Exclamation mark)[2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is required.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a respirator is recommended.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the approved methodology for the disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, are to be disposed of as hazardous waste in a designated solid waste container.[2]
2. Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[2]
3. Container Management:
-
Ensure all waste containers are in good condition and are chemically compatible with this compound.[2]
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").[2]
-
Keep waste containers securely closed except when actively adding waste.[2]
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area with secondary containment.[2]
-
Store in a cool place and keep the container tightly closed in a dry environment.[4]
5. Final Disposal:
-
Dispose of the collected hazardous waste through an approved waste disposal plant.[5][6] Adhere to all local, regional, and national regulations.[6]
-
Under no circumstances should this chemical be allowed to enter drains or the environment.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3-Bromopyridin-4-YL)ethanone
Essential Safety and Handling Guide for 1-(3-Bromopyridin-4-YL)ethanone
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound (CAS No. 111043-06-2). The information herein is compiled to ensure safe operational procedures and proper disposal methods, fostering a secure research environment.
Disclaimer: While specific GHS hazard data for this compound is included, detailed procedural information is based on safety data for the closely related isomer, 1-(3-Bromopyridin-2-yl)ethanone, due to the absence of a comprehensive Safety Data Sheet (SDS) for the specified compound. It is imperative to handle this chemical with the utmost care, assuming it shares similar hazard characteristics with its isomer.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges for organic vapors. | Required when engineering controls are insufficient or during emergency situations. |
Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | All handling must be conducted in a certified chemical fume hood. | Minimizes inhalation exposure to vapors and dust. |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible. | Provides immediate decontamination in case of accidental exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Disposal Protocol
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure compliance with hazardous waste regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2] |
| Contaminated Materials | Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous solid waste.[2] |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] |
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Chemical Spill Response
The following workflow should be followed in the event of a spill.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
